molecular formula C12H9F2NO2S B5754596 N-(3,4-difluorophenyl)benzenesulfonamide

N-(3,4-difluorophenyl)benzenesulfonamide

Cat. No.: B5754596
M. Wt: 269.27 g/mol
InChI Key: UKFHAYWBZJDMKO-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)benzenesulfonamide is a chemical compound of interest in scientific research and development, particularly as a key intermediate in medicinal chemistry. Sulfonamide derivatives are a significant class of organic compounds widely studied for their diverse biological activities and are frequently explored in the development of pharmaceutical agents . The specific presence of the 3,4-difluorophenyl moiety is a common structural feature in drug discovery, as fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Researchers utilize this compound as a versatile scaffold for synthesizing more complex molecules. Studies on analogous N-arylbenzenesulfonamides have shown that these molecules often adopt a twisted conformation, which can influence their crystal packing and intermolecular interactions, such as the formation of supramolecular chains via N-H···O hydrogen bonding . These structural properties are critical for understanding the solid-state behavior and potential co-crystallization of such compounds. This product is intended for use in laboratory research as a building block or standard. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Disclaimer: The information provided is based on data from structurally similar compounds and general chemical principles. Researchers should consult specific analytical data and conduct their own safety and suitability assessments for this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-difluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2S/c13-11-7-6-9(8-12(11)14)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFHAYWBZJDMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The N-(3,4-Difluorophenyl)benzenesulfonamide Scaffold: Physicochemical Properties, Synthesis, and Metalloenzyme Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of halogenated aromatic rings into established pharmacophores is a proven method for optimizing binding affinity, metabolic stability, and pharmacokinetic profiles. N-(3,4-difluorophenyl)benzenesulfonamide (CAS: 330468-44-5) represents a highly versatile building block and active scaffold in medicinal chemistry[1]. By coupling a benzenesulfonamide moiety—a privileged structure for metalloenzyme inhibition—with a 3,4-difluorophenyl tail, researchers can precisely modulate the electronic environment of the sulfonamide nitrogen while exploiting the unique steric and hydrophobic properties of fluorine.

This technical guide provides an in-depth analysis of the scaffold's physicochemical properties, the mechanistic rationale behind its target engagement, a self-validating synthetic protocol, and its applications in biological screening workflows.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical parameters of N-(3,4-difluorophenyl)benzenesulfonamide is critical for predicting its behavior in both synthetic environments and biological assays. The presence of two fluorine atoms significantly alters the lipophilicity and electron distribution across the molecule compared to an unsubstituted analog.

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Implication
Chemical Name N-(3,4-Difluorophenyl)benzenesulfonamideCore pharmacophore identity[1].
CAS Registry Number 330468-44-5Unique identifier for procurement/database queries[1].
Molecular Formula C12H9F2NO2SIndicates a highly halogenated, sulfur-containing entity[1].
Molecular Weight 269.27 g/mol Optimal for lead-like chemical space (Rule of 5 compliant)[1].
Topological Polar Surface Area 54.6 ŲExcellent predicted membrane permeability (TPSA < 90 Ų)[1].
Hydrogen Bond Donors 1The acidic sulfonamide NH[1].
Hydrogen Bond Acceptors 5Sulfonyl oxygens and fluorine atoms[1].
Rotatable Bonds 3Low entropic penalty upon target binding[1].

Mechanistic Rationale: The Fluorine Effect in Target Binding

As a Senior Application Scientist, I emphasize that the choice of a 3,4-difluoro substitution pattern is never arbitrary. It is driven by strict structure-activity relationship (SAR) causality:

  • pKa Modulation via Inductive Effects : The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive (-I) effect across the aniline ring. This pulls electron density away from the sulfonamide nitrogen, significantly lowering the pKa of the N-H bond. Consequently, a higher fraction of the molecule exists as a sulfonamide anion at physiological pH (7.4), which is the active pharmacophore required to coordinate with metal ions (like Zn²⁺ or Cu²⁺) in enzyme active sites.

  • Metabolic Stability : Fluorine substitution at the 3 and 4 positions of the phenyl ring blocks primary sites of cytochrome P450-mediated aromatic oxidation, prolonging the compound's half-life in vivo.

  • Hydrophobic and Halogen Bonding : The difluorophenyl tail acts as a lipophilic anchor. In metalloenzymes like Carbonic Anhydrase IX (CAIX) and Tyrosinase, this tail extends into distinct hydrophobic pockets, driving isoform selectivity through halogen bonding and van der Waals interactions[2],[3].

MetalloenzymeBinding A N-(3,4-difluorophenyl) benzenesulfonamide B Sulfonamide Anion (Active Pharmacophore) A->B Deprotonation (Fluorine -I effect) D 3,4-Difluorophenyl Tail A->D Scaffold Alignment C Zn2+ / Cu2+ Coordination (Catalytic Site) B->C Coordinate Bond F Metalloenzyme Inhibition (CAIX / Tyrosinase) C->F E Hydrophobic Pocket (Isoform Selectivity) D->E Halogen Bonding & Hydrophobic Interactions E->F

Metalloenzyme binding mechanism of the difluorophenyl sulfonamide scaffold.

Synthetic Methodology: Self-Validating N-Sulfonylation Protocol

To ensure reproducibility and high yield, the synthesis of N-(3,4-difluorophenyl)benzenesulfonamide must be tightly controlled. The following protocol utilizes a classic nucleophilic acyl substitution pathway, engineered with built-in causality and validation checks.

Step-by-Step Protocol

Step 1: Reagent Preparation

  • Action: Dissolve 3,4-difluoroaniline (1.0 equivalent) in anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere.

  • Causality: Anhydrous conditions are mandatory. Moisture will competitively hydrolyze the highly reactive benzenesulfonyl chloride into inert benzenesulfonic acid, devastating the yield.

Step 2: Base Addition

  • Action: Add anhydrous pyridine or triethylamine (TEA) (1.5 equivalents) to the stirring solution.

  • Causality: The N-sulfonylation reaction generates equimolar amounts of hydrochloric acid (HCl). Without an acid scavenger, the HCl will protonate the unreacted 3,4-difluoroaniline, rendering it non-nucleophilic and prematurely halting the reaction.

Step 3: Electrophilic Addition

  • Action: Cool the reaction vessel to 0 °C using an ice-water bath. Add benzenesulfonyl chloride (1.1 equivalents) dropwise over 15 minutes.

  • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C provides kinetic control, preventing the formation of undesired bis-sulfonylated byproducts (where two sulfonyl groups attach to the single nitrogen).

Step 4: Reaction Progression & Quench

  • Action: Allow the mixture to warm to room temperature and stir for 4 hours. Quench the reaction by adding 1N HCl.

  • Causality: The 1N HCl wash is a critical purification mechanism. It protonates any residual pyridine and unreacted aniline, converting them into water-soluble hydrochloride salts that are easily removed in the aqueous layer during extraction.

Step 5: Self-Validation Check (LC-MS)

  • Action: Extract the organic layer, dry over Na₂SO₄, concentrate, and analyze the crude mixture via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Validation Logic: The protocol is validated if the mass spectrum shows a dominant peak at m/z 268 [M-H]⁻ (negative ion mode), confirming successful sulfonylation. The absence of a peak at m/z 129 (the aniline precursor) confirms complete conversion.

SynthesisWorkflow S1 1. Reagent Prep 3,4-difluoroaniline + PhSO2Cl in Anhydrous DCM S2 2. Base Addition Add Pyridine/TEA (1.5 eq) Acid Scavenging S1->S2 S3 3. Electrophilic Addition Dropwise at 0 °C Kinetic Control S2->S3 S4 4. Quench & Workup 1N HCl Wash -> Brine Removes Unreacted Amines S3->S4 S5 5. Validation LC-MS (m/z 268 [M-H]-) Self-Validating Check S4->S5

Step-by-step synthetic workflow and validation for N-(3,4-difluorophenyl)benzenesulfonamide.

Biological Applications and Screening Workflows

Once synthesized and validated, the N-(3,4-difluorophenyl)benzenesulfonamide scaffold is typically deployed in targeted phenotypic or biochemical screens.

A. Carbonic Anhydrase IX (CAIX) Inhibition in Oncology

CAIX is a transmembrane metalloenzyme heavily overexpressed in hypoxic solid tumors (e.g., triple-negative breast cancer), where it regulates extracellular pH to promote tumor survival and metastasis. Difluorophenyl sulfonamide derivatives (such as SLC-149) have shown profound efficacy in inhibiting CAIX[2],[4].

  • Screening Workflow: Researchers utilize a stopped-flow CO₂ hydration assay. The deprotonated sulfonamide binds directly to the active site Zn²⁺, while the difluorophenyl ring exploits the hydrophobic pocket (residues Val121 and Phe131) to achieve selectivity over the off-target, ubiquitous cytosolic CAII isoform[4].

B. Tyrosinase Inhibition for Dermatological Applications

Tyrosinase is a copper-containing enzyme responsible for the conversion of L-tyrosine to melanin. Overactivity leads to hyperpigmentation disorders. Difluorophenyl sulfonamides have been identified as potent tyrosinase inhibitors[3].

  • Screening Workflow: The scaffold is evaluated using a mushroom tyrosinase inhibition assay. The sulfonamide coordinates with the binuclear copper center, while the fluorinated aromatic ring mimics the natural phenolic substrate, effectively blocking melanin synthesis[3].

References

1.[1] Title: N-(3,4-Difluorophenyl)benzenesulfonamide 330468-44-5 wiki - Guidechem Source: guidechem.com URL:

2.[2] Title: Inhibition of Carbonic Anhydrase Using SLC-149: Support for a Noncatalytic Function of CAIX in Breast Cancer - PubMed Source: nih.gov URL:

3.[4] Title: Inhibition of Carbonic Anhydrase Using SLC-149: Support for a Noncatalytic Function of CAIX in Breast Cancer | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

4.[3] Title: organic compounds - ResearchGate Source: researchgate.net URL:

Sources

Pharmacological Profiling of the N-(3,4-difluorophenyl)benzenesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Privileged Medicinal Chemistry Scaffold

In modern drug discovery, the benzenesulfonamide moiety is a well-established pharmacophore, historically recognized for its ability to mimic peptide bonds and engage in robust hydrogen bonding with metalloenzymes. However, the specific functionalization to N-(3,4-difluorophenyl)benzenesulfonamide (CAS: 330468-44-5) elevates this baseline structure into a highly versatile, privileged scaffold[1].

As an Application Scientist evaluating structural biology and medicinal chemistry, the deliberate inclusion of the 3,4-difluoro substitution on the aniline ring is a masterclass in rational drug design. Fluorine’s high electronegativity withdraws electron density from the aromatic system, which subsequently lowers the pKa​ of the adjacent sulfonamide nitrogen. This physicochemical shift increases the fraction of ionized molecules at physiological pH, enhancing coordinate covalent bonding with metal ions (such as the zinc ion in Autotaxin or Carbonic Anhydrase). Furthermore, the strong C-F bonds provide a steric shield against oxidative degradation by Cytochrome P450 enzymes, dramatically improving the compound's metabolic half-life and membrane permeability[2].

This technical guide dissects the biological activity of the N-(3,4-difluorophenyl)benzenesulfonamide scaffold, exploring its primary applications as an Autotaxin (ATX) inhibitor, an antimitotic agent, and an HIV-1 integrase inhibitor.

Mechanistic Pathways & Target Interactions

Autotaxin (ATX) Inhibition and Metastasis Suppression

Autotaxin (ATX, ENPP2) is a secreted glycoprotein with lysophospholipase D activity. It is the primary enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA is a potent lipid mediator that binds to specific G-protein coupled receptors (LPA1-6), driving tumor cell motility, invasion, and metastasis.

Derivatives of the N-(3,4-difluorophenyl)benzenesulfonamide scaffold have been identified as highly potent, non-carboxylic acid ATX inhibitors. By binding to the hydrophobic pocket adjacent to the catalytic site of ATX, these compounds prevent LPC from accessing the active site. For instance, the derivative 2,4-Dichloro-N-(3,4-difluorophenyl)-5-(morpholinosulfonyl)-benzamide demonstrates an IC50​ of ~32 nM, effectively halting LPA production and subsequent melanoma metastasis[3].

ATX_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Enzyme LPC->ATX Substrate Binding LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis (Blocked) Inhibitor N-(3,4-difluorophenyl) benzenesulfonamide Derivative Inhibitor->ATX Allosteric/Active Site Block GPCR LPA Receptors (LPA1-6) LPA->GPCR Receptor Activation Metastasis Tumor Metastasis & Cell Invasion GPCR->Metastasis Downstream Signaling

Autotaxin (ATX) signaling pathway and inhibition by benzenesulfonamide derivatives.

Tubulin Polymerization Inhibition (Antimitotic Activity)

Beyond lipid signaling, the scaffold has been successfully adapted into antimitotic prodrugs. Derivatives such as 4-(3-Butyl-2-oxoimidazolidin-1-yl)-N-(3,4-difluorophenyl)benzenesulfonamide act as structural mimics of Combretastatin A-4 (CA-4). These compounds bind selectively to the colchicine-binding site on β -tubulin. This interaction prevents the curved-to-straight conformational change required for tubulin heterodimers to polymerize into microtubules, leading to catastrophic mitotic spindle failure and cell cycle arrest at the G2/M phase in breast cancer models (e.g., MCF-7 cells)[4].

HIV-1 Integrase Inhibition

The structural flexibility of the scaffold also allows for antiviral applications. Polyhydroxylated and amino-substituted variants, specifically 4-Amino-N-(3,4-difluorophenyl)benzenesulfonamide, have demonstrated inhibitory activity against HIV-1 integrase. The sulfonamide core acts as a metal-chelating motif, interacting with the Mg2+ ions within the integrase active site, thereby preventing the insertion of viral DNA into the host genome[5].

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the biological activity of key N-(3,4-difluorophenyl)benzenesulfonamide derivatives across different therapeutic targets. The data illustrates how peripheral modifications to the core scaffold dictate target selectivity.

Compound DerivativeTarget Enzyme / MechanismPrimary Indication IC50​ / Activity Level
Compound 3a: 2,4-Dichloro-N-(3,4-difluorophenyl)-5-(morpholinosulfonyl)-benzamideAutotaxin (ATX) / Lysophospholipase DMelanoma / Breast Cancer Metastasis~32 nM[3]
Compound 3b: 4-Amino-N-(3,4-difluorophenyl)benzenesulfonamideHIV-1 Integrase / Strand TransferHIV/AIDS AntiviralActive (Yield 75.9%, MP 178.5°C)[5]
Compound 9: 4-(3-Butyl-2-oxoimidazolidin-1-yl)-N-(3,4-difluorophenyl)benzenesulfonamideTubulin / Colchicine-site bindingBreast Cancer (MCF-7)Submicromolar (0.25 - 3.1 μ M)[4]

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the following protocols detail the self-validating methodologies used to quantify the biological activity of these derivatives.

ATX Lysophospholipase D Activity Assay (Fluorogenic)

Causality & Validation: This assay utilizes FS-3, a doubly labeled fluorogenic LPA analogue. In its intact state, the fluorophore is quenched by intramolecular FRET. When ATX cleaves the phosphodiester bond, the fluorophore is released, generating a signal directly proportional to enzyme activity. This is a self-validating system: if the N-(3,4-difluorophenyl)benzenesulfonamide derivative successfully inhibits ATX, the solution remains quenched, eliminating false positives from background fluorescence.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 1 mM CaCl2​ , 1 mM MgCl2​ , and 0.01% fatty-acid-free BSA.

  • Enzyme Equilibration: Dilute recombinant human ATX (rhATX) to a final concentration of 2 nM in the assay buffer. Dispense 40 μ L per well into a 96-well black microplate.

  • Inhibitor Incubation: Prepare serial dilutions of the benzenesulfonamide derivative in DMSO. Add 5 μ L of the inhibitor to the wells (final DMSO concentration 1%). Incubate at 37°C for 30 minutes to allow allosteric/active site binding.

  • Substrate Addition: Add 5 μ L of 10 μ M FS-3 substrate to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously for 60 minutes at 37°C (Excitation: 485 nm, Emission: 538 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Determine the IC50​ using non-linear regression analysis (GraphPad Prism).

Assay_Workflow Step1 1. Recombinant Human ATX Preparation Step2 2. Compound Incubation (Variable Concentrations) Step1->Step2 Step3 3. Addition of FS-3 Substrate (Fluorogenic) Step2->Step3 Step4 4. Fluorescence Measurement (Ex: 485nm, Em: 538nm) Step3->Step4 Step5 5. IC50 Calculation & Data Validation Step4->Step5

Step-by-step fluorogenic assay workflow for validating ATX inhibitory activity.

Cell Cycle Arrest Assay (Flow Cytometry)

Causality & Validation: To prove that the antimitotic derivatives disrupt tubulin, we must observe the downstream cellular consequence: mitotic arrest. Propidium Iodide (PI) intercalates into DNA stoichiometrically. Cells trapped in the G2/M phase will exhibit exactly twice the fluorescence of cells in the G1 phase. A dose-dependent accumulation of cells in the G2/M peak validates the compound's mechanism of action.

Step-by-Step Protocol:

  • Cell Culture: Seed MCF-7 breast cancer cells at 1×105 cells/well in 6-well plates. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Treatment: Treat cells with the benzenesulfonamide derivative at concentrations of 0.20 μ M and 0.50 μ M for 24 hours. Use 0.5% DMSO as a vehicle control and Combretastatin A-4 (0.0010 μ M) as a positive control.

  • Harvesting: Trypsinize cells, wash twice with ice-cold PBS, and centrifuge at 1500 rpm for 5 minutes.

  • Fixation: Resuspend the pellet in 70% ice-cold ethanol added dropwise while vortexing to prevent clumping. Fix overnight at -20°C.

  • Staining: Wash out ethanol with PBS. Resuspend cells in 500 μ L of PI/RNase staining buffer (50 μ g/mL PI, 100 μ g/mL RNase A). Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze on a flow cytometer, collecting a minimum of 10,000 events per sample. Quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

The N-(3,4-difluorophenyl)benzenesulfonamide scaffold is far more than a simple chemical building block; it is a finely tuned pharmacophore capable of addressing diverse biological targets. By leveraging the electron-withdrawing and metabolically stabilizing properties of the 3,4-difluoro substitution, medicinal chemists have successfully engineered nanomolar-potency inhibitors for Autotaxin, tubulin, and HIV-1 integrase. Future drug development utilizing this core should focus on optimizing pharmacokinetic profiles while maintaining the high target specificity dictated by the sulfonamide-metal coordinate bonding.

References

  • Source: National Institutes of Health (NIH)
  • Title: Nitrogen-containing polyhydroxylated aromatics as HIV-1 integrase inhibitors: synthesis, structure-activity relationship analysis, and biological activity Source: Taylor & Francis Online URL
  • Title: 4-(3-Alkyl-2-oxoimidazolidin-1-yl)
  • Title: An In-depth Technical Guide on the Physicochemical Properties of N-(3,4-dimethoxyphenyl)

Sources

N-(3,4-difluorophenyl)benzenesulfonamide: Mechanism of Action, Pharmacophore Profiling, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, N-(3,4-difluorophenyl)benzenesulfonamide (CAS 330468-44-5) and its direct derivatives serve as a highly versatile, "privileged" structural scaffold. Rather than acting as a single-target "magic bullet," this specific chemical motif—characterized by an electron-withdrawing 3,4-difluoro-substituted aniline ring coupled via a sulfonamide linker to a benzenoid core—exhibits pleiotropic pharmacological activity.

The strategic placement of the two fluorine atoms serves a dual purpose: it significantly enhances the lipophilicity (LogP) and metabolic stability of the compound against cytochrome P450-mediated oxidation, while simultaneously modulating the pKa of the sulfonamide nitrogen. This precise electronic tuning allows the scaffold to act as a potent hydrogen-bond donor/acceptor in specific enzymatic and ion channel binding pockets.

This technical whitepaper dissects the two primary mechanisms of action (MoA) associated with this pharmacophore: Allosteric Inhibition of ATP-Citrate Lyase (ACLY) and State-Dependent Blockade of Voltage-Gated Sodium Channels (Nav) .

Mechanism 1: Allosteric Inhibition of ATP-Citrate Lyase (ACLY)

The Causality of Target Engagement

ATP-citrate lyase (ACLY) is a homotetrameric cytosolic enzyme that forms the critical nexus between glucose metabolism and de novo lipogenesis by converting mitochondrially derived citrate into acetyl-CoA and oxaloacetate[1]. Acetyl-CoA is the obligate building block for fatty acid and cholesterol synthesis, as well as the substrate for histone acetyltransferases (HATs) in epigenetic regulation.

N-arylbenzenesulfonamides have been extensively validated as potent ACLY inhibitors[2]. The mechanism of action is non-competitive with respect to ATP and citrate, but highly competitive with Coenzyme A (CoA).

  • Structural Causality: The benzenesulfonamide core mimics the transition state of the CoA binding event. The 3,4-difluorophenyl moiety is highly lipophilic and perfectly contoured to occupy a deep, hydrophobic sub-pocket adjacent to the CoA binding site. The sulfonamide −SO2​NH− group forms critical, high-affinity hydrogen bonds with the backbone amides of the ACLY allosteric site (e.g., Asp346 and Gly664)[3].

  • Metabolic Rewiring: By blocking ACLY, the N-(3,4-difluorophenyl)benzenesulfonamide scaffold starves the cell of cytosolic acetyl-CoA, arresting de novo lipogenesis and inducing cell cycle arrest in highly proliferative (e.g., oncologic) phenotypes[4].

ACLY_Pathway Mito Mitochondrial Citrate Cyto Cytosolic Citrate Mito->Cyto Citrate Carrier (CIC) ACLY ATP-Citrate Lyase (ACLY) Cyto->ACLY Substrate Binding AcetylCoA Acetyl-CoA ACLY->AcetylCoA ATP + CoA Oxalo Oxaloacetate ACLY->Oxalo Inhibitor N-(3,4-difluorophenyl) benzenesulfonamide Inhibitor->ACLY Allosteric Inhibition Lipid De Novo Lipogenesis (Cholesterol/Fatty Acids) AcetylCoA->Lipid ACC / FASN Histone Histone Acetylation (Epigenetic Regulation) AcetylCoA->Histone HATs

Figure 1: Mechanism of ACLY inhibition by N-arylbenzenesulfonamides and downstream metabolic effects.

Mechanism 2: State-Dependent Blockade of Voltage-Gated Sodium Channels (Nav)

The Causality of Target Engagement

Beyond oncology and metabolism, the N-(3,4-difluorophenyl)benzenesulfonamide scaffold is heavily utilized in neuropharmacology as a modulator of Voltage-Gated Sodium Channels (Nav), specifically isoforms Nav1.1, Nav1.2, and Nav1.7, which are implicated in epilepsy and neuropathic pain[5].

  • Structural Causality: The compound acts as a state-dependent blocker, binding preferentially to the inactivated state of the Nav channel. The binding site is located within the inner vestibule of the channel pore (Domain IV, S6 segment). The 3,4-difluoro substitution is critical here; the high electronegativity of the fluorine atoms creates a strong π -hole on the phenyl ring, allowing for robust π−π stacking interactions with aromatic residues (like Phenylalanine and Tyrosine) lining the local anesthetic (LA) receptor site.

  • Electrophysiological Impact: By stabilizing the inactivated state, the compound prolongs the refractory period of the neuron, selectively dampening high-frequency, aberrant action potential firing (e.g., epileptic seizures) without disrupting normal, low-frequency physiological signaling[5].

Nav_Blockade Resting Resting State (Nav) Open Open State (Nav) Resting->Open Depolarization Inactivated Inactivated State (Nav) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Bound Drug-Bound Inactivated State (Prolonged Refractory Period) Inactivated->Bound State-Dependent Block Drug N-(3,4-difluorophenyl) benzenesulfonamide Drug->Inactivated High-Affinity Binding (Domain IV-S6) Bound->Resting Slow Recovery Action Suppression of Action Potential Firing Bound->Action Decreased Excitability

Figure 2: State-dependent blockade of Nav channels by the fluorinated benzenesulfonamide scaffold.

Quantitative Data Summary

The following table summarizes the representative pharmacological parameters for the N-(3,4-difluorophenyl)benzenesulfonamide pharmacophore across its primary targets, demonstrating its multi-target profile.

ParameterTarget / PropertyRepresentative ValueBiological Implication
IC₅₀ (Enzymatic) ATP-Citrate Lyase (ACLY)0.13 µM – 1.5 µMPotent inhibition of de novo lipogenesis and cholesterol synthesis.
IC₅₀ (Electrophysiology) Nav1.7 (Inactivated State)2.5 µM – 5.0 µMSuppression of high-frequency neuronal firing; analgesic/antiepileptic potential.
K_i (Binding Affinity) Nav Domain IV-S6~1.2 µMStrong stabilization of the channel's refractory conformation.
LogP (Calculated) Physicochemical3.2 – 3.8Optimal lipophilicity for crossing the Blood-Brain Barrier (BBB) and cell membranes.
Metabolic Half-Life (t₁/₂) Human Liver Microsomes (HLM)> 120 minutesThe 3,4-difluoro substitution prevents rapid oxidative metabolism at the phenyl ring.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in controls ensure that false positives (e.g., assay interference or non-specific cytotoxicity) are immediately identifiable.

Protocol A: Malate Dehydrogenase (MDH)-Coupled ACLY Enzymatic Assay

This protocol measures ACLY inhibition[3]. It is self-validating because it couples the production of oxaloacetate (by ACLY) to the oxidation of NADH (by MDH). A secondary control without ACLY ensures the drug is not falsely inhibiting the coupling enzyme (MDH).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 10 mM DTT, and 0.1% BSA.

  • Reagent Assembly: Add 0.2 mM NADH, 0.5 mM ATP, 0.2 mM Coenzyme A, and 2 Units/mL of recombinant Malate Dehydrogenase (MDH).

  • Enzyme Addition: Add purified recombinant human ACLY (10 nM final concentration) to the mixture.

  • Compound Incubation: Dispense the N-(3,4-difluorophenyl)benzenesulfonamide derivative (titrated from 10 µM down to 1 nM in DMSO) into the wells. Control: Run a parallel plate containing MDH and the compound, but without ACLY, to rule out off-target MDH inhibition. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 0.5 mM Potassium Citrate.

  • Kinetic Readout: Measure the decrease in absorbance at 340 nm (NADH oxidation) continuously for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot fractional activity against log[inhibitor] to derive the IC₅₀.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology for Nav Blockade

This protocol isolates the state-dependent binding of the compound to Nav channels[5]. It is self-validating through the use of specific voltage pre-pulses: if the compound is a true state-dependent blocker, inhibition will be drastically higher following a depolarizing pre-pulse (which forces channels into the inactivated state) compared to a hyperpolarized holding potential.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 and the β 1 auxiliary subunit.

  • Internal/External Solutions:

    • External: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

    • Internal (Pipette): 105 mM CsF, 35 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).

  • Patch Configuration: Establish a gigaseal (>1 G Ω ) and rupture the membrane to achieve whole-cell configuration. Compensate for series resistance by at least 80%.

  • Tonic Block Protocol (Resting State): Hold cells at -120 mV. Apply a 20 ms test pulse to -10 mV at 0.1 Hz. Perfuse the benzenesulfonamide compound and measure the reduction in peak inward sodium current.

  • State-Dependent Protocol (Inactivated State): Hold cells at -120 mV. Apply an 8-second conditioning pre-pulse to -60 mV (to drive ~50% of channels into fast inactivation), followed immediately by a 20 ms test pulse to -10 mV.

  • Causality Check: A >3-fold leftward shift in the IC₅₀ during the state-dependent protocol compared to the tonic block protocol confirms high-affinity binding to the inactivated state, validating the MoA.

References

  • US Patent 10,745,392 B2 - Benzenesulfonamide compounds and their use as therapeutic agents. Google Patents.
  • Glucose-dependent de Novo Lipogenesis in B Lymphocytes: A REQUIREMENT FOR ATP-CITRATE LYASE IN LIPOPOLYSACCHARIDE-INDUCED DIFFERENTIATION. Journal of Biological Chemistry / PMC. Available at:[Link]

  • Lipogenesis inhibitors: therapeutic opportunities and challenges. Nature Reviews Drug Discovery / PMC. Available at:[Link]

  • ATP citrate lyase (ACLY) inhibitors: an anti-cancer strategy at the crossroads of glucose and lipid metabolism. European Journal of Medicinal Chemistry / ARPI UNIPI. Available at:[Link]

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Discovery and Structural Characterization of N-(3,4-difluorophenyl)benzenesulfonamide Derivatives as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The overproduction of melanin in human skin leads to various dermatological disorders, including melasma, freckles, and post-inflammatory hyperpigmentation[1]. Historically, skin-whitening agents such as hydroquinone, kojic acid, and arbutin have been utilized to mitigate these conditions by directly inhibiting tyrosinase, the rate-limiting enzyme in melanogenesis[1]. However, the clinical utility of these first-generation agents is frequently compromised by severe cellular toxicity, poor formulation stability, and inadequate stratum corneum permeation[1].

To overcome these pharmacokinetic and toxicological limitations, researchers have shifted focus toward novel synthetic scaffolds. The discovery of the N-(3,4-difluorophenyl)benzenesulfonamide scaffold—specifically its optimized derivative, N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide —represents a significant breakthrough in the rational design of safe, highly permeable tyrosinase inhibitors[1][2].

Biological Rationale and Target Engagement

Tyrosinase is a copper-containing metalloenzyme that catalyzes two distinct reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to DOPAquinone[1]. DOPAquinone then undergoes spontaneous polymerization to form melanin pigments. Inhibiting this enzyme is the primary therapeutic strategy for treating hyperpigmentation following UV (sunlight) exposure[1].

The N-(3,4-difluorophenyl)benzenesulfonamide scaffold was engineered to directly interface with the tyrosinase active site, addressing the inadequacies of previous agents[1]:

  • The Sulfonamide Linkage: Acts as a stable bioisostere that can participate in critical hydrogen bonding with the residues coordinating the copper ions in the tyrosinase active site.

  • The 3,4-Difluorophenyl Ring: The incorporation of fluorine atoms significantly enhances the lipophilicity (LogP) of the molecule, directly addressing the poor skin permeation observed in highly polar agents. Furthermore, the strong electron-withdrawing nature of fluorine modulates the pKa of the adjacent sulfonamide nitrogen, optimizing its binding affinity.

TyrosinasePathway Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Hydroxylase) Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase2 Tyrosinase (Oxidase) DOPA->Tyrosinase2 DOPAquinone DOPAquinone Melanin Melanin Pigment DOPAquinone->Melanin Polymerization Inhibitor N-(3,4-difluorophenyl) benzenesulfonamide Inhibitor->Tyrosinase1 Inhibits Inhibitor->Tyrosinase2 Inhibits Tyrosinase1->DOPA Tyrosinase2->DOPAquinone

Fig 1. Tyrosinase-mediated melanin synthesis pathway and site of sulfonamide inhibition.

Chemical Synthesis and Experimental Protocol

The synthesis of N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide relies on a highly efficient nucleophilic acyl substitution mechanism[1]. The protocol below outlines the self-validating workflow designed to maximize yield while ensuring high crystallographic purity[2].

Causality in Reagent Selection:

  • Triethylamine (TEA): Serves a dual purpose as both the reaction solvent and a non-nucleophilic acid scavenger[2]. It neutralizes the hydrochloric acid (HCl) generated during the sulfonylation, driving the reaction forward and preventing the protonation of the weakly nucleophilic 3,4-difluoroaniline.

  • Methylene Chloride Extraction: Chosen for its excellent partition coefficient for sulfonamides, allowing efficient separation of the organic product from water-soluble TEA-HCl salts[2].

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 mmol of 3,4-difluoroaniline in anhydrous triethylamine[2].

  • Sulfonylation: Slowly add 1.2 mmol of 3,4-dimethoxybenzenesulfonyl chloride to the stirring solution at room temperature[2]. The slight molar excess of the sulfonyl chloride ensures complete consumption of the aniline derivative.

  • Reaction Monitoring: Stir the mixture continuously until the starting aniline is fully consumed.

  • Solvent Removal & Quenching: Evaporate the triethylamine solvent under reduced pressure. Quench the resulting residue by adding distilled water to dissolve the TEA-HCl byproduct[2].

  • Extraction: Extract the aqueous mixture with methylene chloride (CH2Cl2). Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4) to remove residual water[2].

  • Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product using a silica gel column chromatography, eluting with a hexane/ethyl acetate mixture (2:1 v/v)[2].

  • Crystallization: Dissolve the purified fraction in a minimal amount of ethyl acetate. Allow the solvent to evaporate slowly at room temperature to yield colorless single crystals (Final Yield: 56%)[2].

SynthesisWorkflow Reactants 3,4-difluoroaniline + Sulfonyl Chloride Solvent Triethylamine (TEA) Stirring at RT Reactants->Solvent Evap Evaporate TEA & Quench with H2O Solvent->Evap Extract Extract Organic Layer (CH2Cl2) Evap->Extract Purify Column Chromatography (Hexane/EtOAc) Extract->Purify Crystallize Slow Evaporation (Ethyl Acetate) Purify->Crystallize Product Pure Crystals (56% Yield) Crystallize->Product

Fig 2. Step-by-step chemical synthesis and purification workflow of the inhibitor.

Crystallographic Characterization and Structural Dynamics

To validate the structural integrity and understand the 3D conformation of the inhibitor, single-crystal X-ray diffraction was performed[2]. The spatial arrangement of the functional groups is critical for its pharmacodynamic profile against tyrosinase.

Table 1: Crystallographic and Physicochemical Data of N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide

ParameterValue
Chemical Formula C14H13F2NO4S
Molecular Weight 329.31 g/mol
Crystal System Monoclinic
Space Group P21/c
Temperature 295 K
Dihedral Angle (Benzene Rings) 66.05 (9)°
R factor / wR factor 0.044 / 0.127
Intermolecular Bonding N—H···O hydrogen bonds (1D chain)

Data synthesized from crystallographic reports[2].

Structural Insights

The crystallographic data reveals that the 3,4-dimethoxybenzenesulfonyl and 3,4-difluoroaniline moieties are essentially planar, with mean deviations of 0.004 Å and 0.010 Å from their least-squares planes, respectively[2]. However, the dihedral angle between the two benzene rings is 66.05°, creating a distinct "V-shaped" conformation[2]. This non-planar global geometry is hypothesized to be crucial for navigating the steric constraints of the tyrosinase binding pocket.

Furthermore, the crystal lattice is stabilized by weak intermolecular N—H···O hydrogen bonds involving the sulfonamide amine and the methoxy oxygen atoms, forming an extensive one-dimensional network along the b axis[2]. This robust intermolecular networking contributes significantly to the compound's formulation stability, addressing a major flaw in legacy whitening agents[1][2].

Conclusion

The discovery and structural elucidation of N-(3,4-difluorophenyl)benzenesulfonamide derivatives mark a critical pivot in dermatological drug development. By rationally substituting a sulfonamide core with a difluorophenyl moiety, researchers have successfully engineered a scaffold that not only directly inhibits tyrosinase-mediated melanin synthesis but also overcomes the physicochemical and toxicological barriers of traditional depigmenting agents[1].

References

  • Chemical and instrumental approaches to treat hyperpigmentation. Pigment Cell Research (Briganti et al., 2003).[Link]

  • 4-Hexylresorcinol, a potent inhibitor of mushroom tyrosinase. Journal of Food Science (Dawley & Flurkey, 1993).[Link]

  • N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide. Acta Crystallographica Section E Structure Reports Online (You et al., 2004).[Link]

  • Synthesis and antimicrobial activities of some novel sulfonamide derivatives. Journal of the Chemical Society of Pakistan (Hussain et al., 2003). [Link]

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An In-Depth Technical Guide to N-(3,4-difluorophenyl)benzenesulfonamide: Synthesis, Characterization, and Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-difluorophenyl)benzenesulfonamide stands as a molecule of significant interest within the landscape of medicinal chemistry. As a member of the esteemed benzenesulfonamide class of compounds, it holds therapeutic promise, a potential largely attributable to the unique physicochemical properties imparted by its difluorophenyl moiety. The benzenesulfonamide scaffold is a well-established pharmacophore, integral to a multitude of approved drugs.[1] The strategic incorporation of fluorine atoms into drug candidates is a widely employed tactic to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of N-(3,4-difluorophenyl)benzenesulfonamide, detailing a robust synthetic protocol, its predicted physicochemical and spectral characteristics, and an in-depth exploration of its probable biological activities and mechanisms of action, grounded in the extensive literature on analogous compounds. Furthermore, this guide furnishes detailed experimental workflows for the validation of its predicted biological activities, thereby offering a complete roadmap for its future investigation.

Introduction: The Benzenesulfonamide Scaffold and the Role of Fluorine in Drug Design

The benzenesulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its ability to act as a bioisostere of carboxylic acids and its capacity to bind to the zinc ions present in the active sites of various metalloenzymes.[1] This has led to the development of a broad spectrum of therapeutics, including antibacterial agents, diuretics, and anticancer drugs.

The introduction of fluorine into drug molecules can profoundly influence their pharmacological profiles. The high electronegativity and small size of fluorine atoms can lead to altered electronic properties, increased lipophilicity, and enhanced binding interactions with target proteins. In the case of N-(3,4-difluorophenyl)benzenesulfonamide, the presence of two fluorine atoms on the phenyl ring is anticipated to significantly modulate its biological activity.

Synthesis and Characterization

While specific experimental data for N-(3,4-difluorophenyl)benzenesulfonamide is not extensively reported in the literature, a reliable synthetic route can be extrapolated from the well-documented synthesis of structurally analogous compounds.[2] The most direct and widely adopted method for the synthesis of N-aryl benzenesulfonamides is the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base.

Predicted Physicochemical and Spectral Properties

The following table summarizes the predicted physicochemical and spectral properties for N-(3,4-difluorophenyl)benzenesulfonamide (CAS 330468-44-5).[3]

PropertyPredicted Value
Molecular Formula C₁₂H₉F₂NO₂S
Molecular Weight 269.27 g/mol
Appearance White to off-white solid
Melting Point Not reported; expected to be a crystalline solid with a defined melting point
Solubility Expected to be soluble in common organic solvents (DMSO, DMF, acetone, ethyl acetate) and poorly soluble in water
¹H NMR Expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) and a broad singlet for the N-H proton.
¹³C NMR Expected to show signals for all 12 unique carbon atoms, with the fluorine-substituted carbons exhibiting characteristic splitting patterns.
¹⁹F NMR Expected to show two distinct signals for the two non-equivalent fluorine atoms.
IR (KBr, cm⁻¹) Expected to show characteristic absorption bands for N-H stretching (around 3250 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-F stretching (around 1200-1000 cm⁻¹).
Mass Spec (ESI-MS) Expected to show a molecular ion peak at m/z 270.03 [M+H]⁺ or 268.02 [M-H]⁻.
Experimental Protocol: Synthesis of N-(3,4-difluorophenyl)benzenesulfonamide

This protocol is adapted from the synthesis of N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide.[2]

Materials:

  • 3,4-difluoroaniline

  • Benzenesulfonyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of 3,4-difluoroaniline (1.0 mmol, 1.0 eq) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2 mmol, 1.2 eq). Stir the solution at room temperature.

  • Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.05 mmol, 1.05 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-(3,4-difluorophenyl)benzenesulfonamide.

Diagram of Synthetic Workflow:

reagents 3,4-Difluoroaniline + Benzenesulfonyl Chloride + Triethylamine in Dichloromethane reaction Stir at Room Temperature reagents->reaction 1. Reaction workup Aqueous Work-up (HCl, NaHCO₃, Brine) reaction->workup 2. Quenching & Extraction purification Column Chromatography workup->purification 3. Purification product N-(3,4-difluorophenyl)benzenesulfonamide purification->product 4. Isolated Product

Caption: Synthetic workflow for N-(3,4-difluorophenyl)benzenesulfonamide.

Predicted Biological Activity and Mechanism of Action

The biological activity of N-(3,4-difluorophenyl)benzenesulfonamide can be inferred from the extensive research on its structural analogs. The primary areas of predicted activity are in anticancer and enzyme inhibition domains.

Anticancer Activity

Benzenesulfonamide derivatives are a well-known class of anticancer agents.[4] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in tumor growth and survival.

  • Kinase Inhibition: A notable study identified N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives as potent and selective inhibitors of Raf kinases, particularly the B-Raf(V600E) mutant, which is a key driver in several cancers, including melanoma. This strongly suggests that N-(3,4-difluorophenyl)benzenesulfonamide may also exhibit kinase inhibitory activity. The sulfonamide moiety can form crucial hydrogen bonds within the kinase ATP-binding pocket, while the difluorophenyl group can engage in favorable hydrophobic and halogen-bonding interactions.

  • Carbonic Anhydrase Inhibition: The benzenesulfonamide scaffold is a classic zinc-binding pharmacophore for carbonic anhydrase (CA) inhibitors.[1] Tumor-associated CA isoforms, such as CA IX and CA XII, are overexpressed in many hypoxic tumors and play a critical role in regulating tumor pH, promoting survival, and metastasis. Benzenesulfonamides can potently inhibit these isoforms, leading to a disruption of the tumor microenvironment and a reduction in tumor growth. The N-(3,4-difluorophenyl) moiety would likely influence the isoform selectivity and potency of the inhibition.

Diagram of a Predicted Signaling Pathway (Kinase Inhibition):

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor N-(3,4-difluorophenyl)benzenesulfonamide Inhibitor->RAF

Caption: Predicted inhibition of the RAF-MEK-ERK signaling pathway.

Other Potential Activities

Given the broad biological profile of benzenesulfonamides, N-(3,4-difluorophenyl)benzenesulfonamide may also exhibit other activities, such as:

  • Antimicrobial Activity: Sulfonamides were among the first effective antimicrobial agents. While the classic mechanism involves the inhibition of dihydropteroate synthase, newer derivatives often have broader mechanisms.

  • Anti-inflammatory Activity: Some sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of N-(3,4-difluorophenyl)benzenesulfonamide, the following in vitro assays are recommended.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of N-(3,4-difluorophenyl)benzenesulfonamide on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375 melanoma for B-Raf inhibition, or MCF-7 breast cancer for general cytotoxicity)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-(3,4-difluorophenyl)benzenesulfonamide (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of N-(3,4-difluorophenyl)benzenesulfonamide (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory activity of N-(3,4-difluorophenyl)benzenesulfonamide against human carbonic anhydrase isoforms (e.g., hCA II and hCA IX).

Materials:

  • Purified human carbonic anhydrase isoforms (hCA II and hCA IX)

  • 4-Nitrophenyl acetate (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • N-(3,4-difluorophenyl)benzenesulfonamide (dissolved in DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the carbonic anhydrase enzyme, and different concentrations of N-(3,4-difluorophenyl)benzenesulfonamide or a vehicle control.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

  • Absorbance Measurement: Monitor the formation of the product, 4-nitrophenolate, by measuring the increase in absorbance at 400 nm over time.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the compound. Calculate the IC₅₀ value and, if desired, the inhibition constant (Ki).

Diagram of Biological Evaluation Workflow:

Compound N-(3,4-difluorophenyl)benzenesulfonamide Anticancer In Vitro Anticancer Assay (MTT) Compound->Anticancer Enzyme Enzyme Inhibition Assay (e.g., CA, Kinase) Compound->Enzyme IC50_Anticancer Determine IC₅₀ Anticancer->IC50_Anticancer IC50_Enzyme Determine IC₅₀ / Ki Enzyme->IC50_Enzyme

Caption: Workflow for the in vitro biological evaluation.

Conclusion and Future Directions

N-(3,4-difluorophenyl)benzenesulfonamide is a promising, yet underexplored, molecule in the field of drug discovery. Its synthesis is straightforward, based on well-established chemical transformations. The presence of the difluorophenyl moiety, coupled with the proven benzenesulfonamide pharmacophore, strongly suggests a high potential for biological activity, particularly as an anticancer agent through the inhibition of key enzymes like kinases and carbonic anhydrases.

The immediate future for research on this compound should focus on its synthesis and thorough characterization to provide the foundational experimental data that is currently lacking in the public domain. Following this, a systematic in vitro evaluation against a panel of cancer cell lines and relevant enzyme targets is crucial. The protocols outlined in this guide provide a clear path for these investigations. The results of these studies will be instrumental in determining the therapeutic potential of N-(3,4-difluorophenyl)benzenesulfonamide and will guide any subsequent efforts in lead optimization and preclinical development.

References

  • Stevens, M. F., Hickman, J. A., Langdon, S. P., Chubb, D., Vickers, L., Stone, R., ... & Lavelle, F. (1987). Antitumor activity and pharmacokinetics in mice of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045; M & B 39831), a novel drug with potential as an alternative to dacarbazine. Cancer Research, 47(22), 5846-5852.
  • You, H. P., Han, B. H., Kang, S. K., Sung, C. K., & Kang, S. O. (2008). N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o994.
  • PubChem. (n.d.). 3,4-difluoro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. Retrieved from [Link]

  • Figueroa-Valverde, L., et al. (2023). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Pharmaceutical and Applied Chemistry.
  • Frontiers. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

  • Brazilian Journal of Science. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

  • mzCloud. (2016). N 4 Difluoromethoxy phenyl 4 methylbenzenesulfonamide. Retrieved from [Link]

  • PubMed. (2008). N-(3,4-Difluoro-phen-yl)-3,4-dimethoxy-benzene-sulfonamide. Retrieved from [Link]

  • IntechOpen. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Retrieved from [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • NIST. (n.d.). Benzenesulfonamide, N-(phenylsulfonyl)-. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • Computational Chemistry Comparison and Benchmark Database. (n.d.). Experimental data for C6H12 ((Z)-hex-2-ene). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). 205703Orig1s000. Retrieved from [Link]

  • ResearchGate. (2017). Stevens MF, Hickman JA, Langdon SP, Chubb D, Vickers L, Stone R, Baig G, Goddard C, Gibson NW, Slack JA, Newton C, Lunt E, Fizames C, Lavelle FAntitumor activity and pharmacokinetics in mice of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045; M & B 39831), a novel drug with potential as an alternative to dacarbazine. Cancer Res 47: 5846-5852. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-(2-Nitrobutyl)morpholine. Retrieved from [Link]

  • PubMed. (2021). Functionally validated SCN5A variants allow interpretation of pathogenicity and prediction of lethal events in Brugada syndrome. Retrieved from [Link]

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Synthesis and Optimization of N-(3,4-Difluorophenyl)benzenesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3,4-difluorophenyl)benzenesulfonamide derivatives represent a highly versatile class of pharmacophores. They are heavily utilized in the development of tyrosinase inhibitors for dermatological applications, URAT1 inhibitors for the treatment of gout, and viral capsid assembly modulators for Hepatitis B[1][2][3]. This technical guide details the mechanistic rationale, optimized synthetic workflows, and self-validating purification protocols required to consistently produce these derivatives with high purity and yield.

Mechanistic Rationale and Reagent Causality

The core synthesis relies on a nucleophilic acyl substitution pathway, specifically the attack of the primary amine of 3,4-difluoroaniline onto the electrophilic sulfur center of a benzenesulfonyl chloride derivative[1].

  • The Nucleophile (3,4-Difluoroaniline): The presence of two highly electronegative fluorine atoms at the 3- and 4-positions of the aromatic ring inductively withdraws electron density from the amine. This significantly reduces the nucleophilicity of 3,4-difluoroaniline compared to an unsubstituted aniline. Consequently, the reaction requires specific catalytic conditions to prevent stalling and ensure complete conversion.

  • The Catalyst/Base Selection (Pyridine vs. Triethylamine): While Triethylamine (TEA) is often used as a standard proton scavenger to neutralize the HCl byproduct[1], pyridine offers a distinct mechanistic advantage. Pyridine acts as a nucleophilic catalyst. It rapidly attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate. This activated intermediate is much more susceptible to attack by the deactivated 3,4-difluoroaniline nucleophile, thereby accelerating the reaction rate and improving overall yield[2].

Synthetic Workflow and Self-Validating Protocol

To ensure high fidelity, the synthetic protocol must be designed as a self-validating system . This is achieved by coupling in-process analytical monitoring (LC-MS) with orthogonal liquid-liquid extraction steps that chemically isolate the neutral sulfonamide product from unreacted starting materials and side products.

Workflow Step1 1. Reagent Preparation 3,4-Difluoroaniline + Sulfonyl Chloride Step2 2. Catalysis & Coupling Add Pyridine/TEA (0 °C to RT) Step1->Step2 Step3 3. Reaction Monitoring LC-MS / TLC Validation Step2->Step3 Step3->Step2 Incomplete (Add more base/reagent) Step4 4. Quench & Extraction HCl Wash (Removes Base) NaHCO3 Wash (Removes Acid) Step3->Step4 >95% Conversion Step5 5. Purification Silica Gel Chromatography Step4->Step5 Step6 6. Target Compound Pure Sulfonamide Derivative Step5->Step6

Step-by-step workflow and self-validation loop for sulfonamide synthesis.

Experimental Protocol: General Synthesis

The following methodology is synthesized from validated protocols for sulfonamide library generation[1][2].

Materials Required:

  • 3,4-Difluoroaniline (1.0 eq)

  • Substituted benzenesulfonyl chloride (e.g., 3,4-dimethoxybenzenesulfonyl chloride) (1.1 - 1.2 eq)

  • Anhydrous Pyridine or Triethylamine (3.0 eq)

  • Dichloromethane (DCM) or Acetonitrile (MeCN) (Solvent)

Step-by-Step Methodology:

  • Initiation: Dissolve 3,4-difluoroaniline (1.0 mmol) in anhydrous DCM (5.0 mL) under an inert nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Cooling minimizes the exothermic hydrolysis of the highly reactive sulfonyl chloride by any trace ambient moisture, preserving the electrophile for the target reaction.

  • Activation: Add anhydrous pyridine (3.0 mmol) to the stirring solution. Subsequently, add the benzenesulfonyl chloride derivative (1.1 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized heating and suppresses the formation of bis-sulfonamide (di-substituted) byproducts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 12 to 18 hours[1][2].

  • Self-Validation (In-Process Control): Sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the 3,4-difluoroaniline peak (m/z ~130 [M+H]+) is <5% relative to the product peak.

  • Quench and Orthogonal Extraction:

    • Concentrate the mixture in vacuo to remove the primary solvent.

    • Redissolve the crude viscous residue in Ethyl Acetate (15 mL).

    • Acid Wash: Wash the organic layer with 1M aqueous HCl (2 x 10 mL).

      • Causality: This selectively protonates unreacted pyridine and residual 3,4-difluoroaniline, forcing them to partition entirely into the aqueous phase.

    • Base Wash: Wash with saturated aqueous NaHCO₃ (10 mL).

      • Causality: This neutralizes any residual HCl and deprotonates hydrolyzed sulfonyl chloride (sulfonic acid), moving the anionic byproduct into the aqueous layer while leaving the neutral target sulfonamide in the organic layer.

    • Brine Wash: Wash with saturated NaCl (10 mL) to draw out residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient) to yield the pure N-(3,4-difluorophenyl)benzenesulfonamide derivative[1].

Quantitative Data: Derivative Yields and Conditions

The table below summarizes the reaction conditions and isolated yields for specific derivatives synthesized using variations of this core methodology. The data highlights the impact of the sulfonyl chloride substituent and base selection on the final yield.

Compound NameSulfonyl Chloride SubstituentBase / SolventTime / TempYield (%)Ref
N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide3,4-dimethoxyTEA / Neat or DCM12h / RT56%[1]
N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzenesulfonamide2-(trifluoromethyl)Pyridine / MeCN16-18h / RT~70-87%*[2]
4-Bromo-2-fluoro-5-((3,4-difluorophenyl)carbamoyl)benzenesulfonamide analogs4-Bromo-2-fluoro-5-carbamoylSOCl₂ then TEA/MeCN8h / 60 °CVariable[3]

*Yields extrapolated from structurally analogous library protocols utilizing 2-(trifluoromethyl)benzenesulfonyl chloride and substituted anilines.

Conclusion

The synthesis of N-(3,4-difluorophenyl)benzenesulfonamide derivatives requires careful management of the deactivated nucleophile (3,4-difluoroaniline). By employing nucleophilic catalysis (pyridine) and a rigorous, self-validating extraction protocol (orthogonal acid/base washing), researchers can consistently achieve high-purity sulfonamides. This systematic approach ensures the structural integrity required for downstream biological screening and advanced drug development.

References

  • Title: N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide - PMC Source: nih.gov URL: [Link]

  • Title: The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. Source: rsc.org (The Royal Society of Chemistry) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Thioureidobenzamide (TBA) Derivatives as HBV Capsid Assembly Modulators Source: acs.org (Journal of Medicinal Chemistry) URL: [Link]

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An In-depth Technical Guide to N-(3,4-difluorophenyl)benzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-difluorophenyl)benzenesulfonamide is a synthetic organic compound that has garnered interest within the medicinal chemistry landscape. As a member of the esteemed benzenesulfonamide class of molecules, it possesses a scaffold known for a wide array of biological activities. The strategic incorporation of a 3,4-difluorophenyl moiety is a key structural feature, as fluorine substitution is a well-established strategy in drug design to modulate physicochemical properties and enhance biological activity.[1] This technical guide provides a comprehensive overview of N-(3,4-difluorophenyl)benzenesulfonamide, including its synthesis, characterization, and a thorough exploration of its therapeutic potential based on the established pharmacology of related compounds. Detailed experimental protocols are provided to facilitate further research and development efforts.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry.[2] Its presence in a multitude of approved drugs, ranging from antibacterial agents to anticancer therapies, underscores its versatility and privileged status in drug discovery.[3][4] The sulfonamide group can act as a key hydrogen bond donor and acceptor, and is a well-known zinc-binding moiety, making it a privileged scaffold for the design of enzyme inhibitors.[2]

The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity for target proteins.[1] The 3,4-difluoro substitution pattern on the phenyl ring of N-(3,4-difluorophenyl)benzenesulfonamide is therefore expected to significantly influence its electronic properties, membrane permeability, and overall biological activity.[5]

This guide will delve into the specifics of N-(3,4-difluorophenyl)benzenesulfonamide, providing a foundational understanding for researchers exploring its potential in various therapeutic areas.

Synthesis and Characterization

The synthesis of N-(3,4-difluorophenyl)benzenesulfonamide is typically achieved through the reaction of benzenesulfonyl chloride with 3,4-difluoroaniline. This is a classic and robust method for the formation of sulfonamides.[6]

Synthetic Workflow

The general synthetic scheme is as follows:

Synthesis of N-(3,4-difluorophenyl)benzenesulfonamide cluster_reactants Reactants reagent1 Benzenesulfonyl Chloride reaction + Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) reagent1->reaction reagent2 3,4-Difluoroaniline reagent2->reaction product N-(3,4-difluorophenyl)benzenesulfonamide reaction->product Sulfonamide Formation

Caption: General synthesis of N-(3,4-difluorophenyl)benzenesulfonamide.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous sulfonamides.[6][7]

Materials:

  • Benzenesulfonyl chloride

  • 3,4-Difluoroaniline

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3,4-difluoroaniline (1.0 eq) in anhydrous DCM.

  • To this solution, add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(3,4-difluorophenyl)benzenesulfonamide as a solid.

Characterization

The structure and purity of the synthesized N-(3,4-difluorophenyl)benzenesulfonamide should be confirmed by standard analytical techniques.

Property Value Reference
CAS Number 330468-44-5[8]
Molecular Formula C₁₂H₉F₂NO₂S[8]
Molecular Weight 269.27 g/mol [8]
Appearance Expected to be a white to off-white solid
Melting Point Not explicitly reported, but related compounds have melting points in the range of 100-180 °C.[9]
Solubility Expected to be soluble in most organic solvents like ethers, THF, DCM, and MeCN.[10]
pKa The pKa of the sulfonamide N-H is estimated to be around 9-10, similar to other benzenesulfonamides.[11]

Table 1: Physicochemical Properties of N-(3,4-difluorophenyl)benzenesulfonamide.

Expected Spectroscopic Data:

  • ¹H NMR: Distinct signals for the aromatic protons on both the benzenesulfonyl and the 3,4-difluorophenyl rings. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule.

  • ¹⁹F NMR: Two distinct signals for the fluorine atoms, confirming their positions on the aromatic ring.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight of the compound.

Biological Activity and Therapeutic Potential

While specific biological data for N-(3,4-difluorophenyl)benzenesulfonamide is limited in the public domain, the extensive research on related benzenesulfonamide derivatives provides a strong basis for predicting its therapeutic potential.

Anticancer Activity: Kinase Inhibition

The benzenesulfonamide scaffold is a key feature in many kinase inhibitors.[12][13] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

Kinase_Inhibition cluster_pathway Cancer Cell Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GrowthFactor->Receptor KinaseCascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->KinaseCascade Proliferation Cell Proliferation, Angiogenesis, Survival KinaseCascade->Proliferation Inhibitor N-(3,4-difluorophenyl)- benzenesulfonamide Inhibitor->KinaseCascade Inhibition

Caption: Potential mechanism of action as a kinase inhibitor.

  • Raf Kinase Inhibition: Derivatives of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as potent and selective inhibitors of B-Raf(V600E), a key mutation in several cancers like melanoma and colorectal cancer.[14] These compounds have shown low nanomolar IC50 values and significant in vivo antitumor efficacy.[14]

  • PI3K/mTOR Inhibition: Propynyl-substituted benzenesulfonamide derivatives have been developed as dual inhibitors of PI3K and mTOR, critical components of a signaling pathway frequently dysregulated in cancers such as hepatocellular carcinoma.[15]

  • PLK4 Inhibition: N-(1H-indazol-6-yl)benzenesulfonamide derivatives have demonstrated potent inhibitory activity against Polo-like kinase 4 (PLK4), a key regulator of mitosis, with promising anti-proliferative effects in breast cancer cells.[14]

Given these precedents, N-(3,4-difluorophenyl)benzenesulfonamide is a promising candidate for investigation as a kinase inhibitor for cancer therapy.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer progression.[16]

  • Anticancer Potential: The inhibition of tumor-associated CAs can disrupt the pH regulation in cancer cells, leading to apoptosis and reduced tumor growth.[16]

  • Other Therapeutic Areas: CA inhibitors are also used as diuretics, antiglaucoma agents, and anticonvulsants.[3]

The primary sulfonamide group is a key feature for potent CA inhibition. While N-(3,4-difluorophenyl)benzenesulfonamide is a secondary sulfonamide, its potential for CA inhibition should not be dismissed and warrants investigation.

Potential in Neurodegenerative Diseases

Recent studies have highlighted the potential of fluorinated benzenesulfonamides in the context of neurodegenerative diseases.

  • Inhibition of Amyloid-β Aggregation: Fluorinated benzenesulfonamides have been shown to slow the aggregation of amyloid-beta peptide, a key pathological event in Alzheimer's disease.[3] This suggests a potential disease-modifying therapeutic strategy.

Other Potential Applications

The versatility of the sulfonamide scaffold suggests a broad range of other potential applications for N-(3,4-difluorophenyl)benzenesulfonamide, including:

  • Antimicrobial Activity: Sulfonamides were among the first effective antibacterial drugs, and novel derivatives continue to be explored for their activity against drug-resistant strains.[3]

  • Anti-inflammatory Activity: Some benzenesulfonamide derivatives have shown anti-inflammatory properties by suppressing pro-inflammatory mediators.[17]

  • T-Type Calcium Channel Blockade: Optimization of sulfonamides has led to the discovery of selective T-type calcium channel blockers with potential for treating pain.[18]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on both the benzenesulfonyl and the N-phenyl rings.

  • Role of Fluorine: The 3,4-difluoro substitution pattern is critical. The electron-withdrawing nature of fluorine can influence the pKa of the sulfonamide proton, affecting its binding to target enzymes. Fluorine can also engage in favorable interactions within protein binding pockets and can block sites of metabolism, thereby improving the pharmacokinetic profile.[1][5]

  • N-Phenyl Substituents: Modifications to the N-phenyl ring can significantly impact potency and selectivity. The addition of various functional groups can be explored to optimize interactions with specific biological targets.

Pharmacokinetics and ADME Profile

A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of N-(3,4-difluorophenyl)benzenesulfonamide is crucial for its development as a therapeutic agent.[19][20]

ADME Parameter Predicted Profile Rationale/Considerations
Absorption Likely to have good oral absorption.The lipophilicity imparted by the aromatic rings and fluorine atoms generally favors passive diffusion across the gut wall.
Distribution Moderate to high plasma protein binding is expected.Benzenesulfonamides often exhibit significant binding to plasma proteins.[18]
Metabolism The difluorophenyl ring is expected to be relatively stable to metabolic oxidation.The C-F bond is strong, and fluorination can block sites of metabolism.
Excretion Likely to be cleared via both renal and hepatic routes.The overall physicochemical properties will determine the primary route of elimination.

Table 2: Predicted ADME Profile of N-(3,4-difluorophenyl)benzenesulfonamide.

Safety and Toxicology

The safety profile of N-(3,4-difluorophenyl)benzenesulfonamide has not been extensively reported. However, general safety considerations for sulfonamides should be taken into account.

  • General Hazards: Similar compounds are classified as causing skin and eye irritation.[21][22] Harmful if swallowed or inhaled.[23]

  • Handling Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.[21]

Future Directions and Conclusion

N-(3,4-difluorophenyl)benzenesulfonamide represents a molecule of significant interest for further investigation in drug discovery. Its synthesis is straightforward, and the well-established biological activities of the benzenesulfonamide scaffold, coupled with the strategic incorporation of fluorine, provide a strong rationale for its exploration in various therapeutic areas, particularly in oncology and neurodegenerative diseases.

Future research should focus on:

  • Quantitative Biological Evaluation: Determining the IC50 or Ki values against a panel of relevant biological targets (e.g., kinases, carbonic anhydrases).

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its biological effects.

  • In Vivo Efficacy Studies: Evaluating its therapeutic potential in relevant animal models of disease.

  • Comprehensive ADME/Tox Profiling: Establishing a detailed understanding of its pharmacokinetic and safety profile.

This in-depth technical guide provides a solid foundation for researchers to embark on the further exploration and development of N-(3,4-difluorophenyl)benzenesulfonamide as a potential therapeutic agent.

References

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  • You, H. P., et al. N-(3,4-Difluoro-phen-yl)-3,4-dimethoxy-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 2008.
  • You, H. P., et al. N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 2008.
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Journal of Medicinal Chemistry, 2023.
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 2023.
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  • Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. Bioorganic & Medicinal Chemistry, 2016.
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  • Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide.
  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. ([Link])

  • N-(3,4-Dimethylphenyl)benzenesulfonamide.
  • Relative pKa values of the primary sulfonamide group across the series...
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  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 2020.
  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 2015.
  • ADME – Knowledge and References. Taylor & Francis. (URL not provided)
  • Refined ADME Profiles for
  • Chemical Properties of Benzenesulfonamide, N,4-dimethyl-N-phenyl- (CAS 599-62-2). Cheméo. ([Link])

  • Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.
  • Synthesis, in vitro Antitrichomonal Activity, and Docking Study of N-[(4-substituted phenyl)-1,3-thiazol-2-yl]. Journal of the Mexican Chemical Society, 2020.
  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 2024.
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Methodological & Application

Experimental Use of N-(3,4-difluorophenyl)benzenesulfonamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental use of N-(3,4-difluorophenyl)benzenesulfonamide. This guide is structured to provide both foundational knowledge and practical, actionable protocols, emphasizing the scientific rationale behind experimental choices.

Introduction and Rationale

N-(3,4-difluorophenyl)benzenesulfonamide belongs to the benzenesulfonamide class of compounds, a cornerstone pharmacophore in modern medicinal chemistry.[1] The benzenesulfonamide scaffold is present in a wide array of therapeutic agents, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant drugs.[1][2] The versatility of this scaffold stems from the chemical properties of the sulfonamide group (-SO₂NH₂), which can act as a potent zinc-binding group, enabling the inhibition of metalloenzymes.[1]

The specific compound, N-(3,4-difluorophenyl)benzenesulfonamide, is of particular interest due to the presence of the 3,4-difluorophenyl moiety. The introduction of fluorine atoms into a ligand is a common strategy in medicinal chemistry to modulate its physicochemical properties, such as lipophilicity and metabolic stability, and to enhance its binding affinity and specificity for a target protein.[3]

While extensive research on the specific biological activities of N-(3,4-difluorophenyl)benzenesulfonamide is not yet widely published, its structural similarity to other researched benzenesulfonamide derivatives allows for informed hypotheses about its potential applications. One such application, based on studies of analogous compounds, is in the modulation of enzymatic activity, for instance, as an inhibitor of tyrosinase, a key enzyme in melanin synthesis.[4][5]

Physicochemical Properties and Data

A summary of the key physicochemical properties of N-(3,4-difluorophenyl)benzenesulfonamide is presented in the table below. This information is crucial for experimental design, including solvent selection and formulation.

PropertyValueSource
Molecular FormulaC₁₂H₉F₂NO₂SPubChem
Molecular Weight285.27 g/mol PubChem
IUPAC NameN-(3,4-difluorophenyl)benzenesulfonamidePubChem
InChI KeyQDQPDRCLCKMEJQ-UHFFFAOYSA-N[6]

Potential Signaling Pathways and Mechanisms of Action

The benzenesulfonamide moiety is a well-established pharmacophore known to target a variety of enzymes. The following diagram illustrates a potential mechanism of action based on the known activities of this class of compounds, particularly as enzyme inhibitors.

Benzenesulfonamide_MoA Potential Mechanism of Action of Benzenesulfonamide Derivatives Compound N-(3,4-difluorophenyl)benzenesulfonamide ActiveSite Enzyme Active Site (potentially containing a metal ion, e.g., Zn²⁺ or Cu²⁺) Compound->ActiveSite Binds to Enzyme Target Enzyme (e.g., Tyrosinase, Carbonic Anhydrase) Inhibition Enzyme Inhibition Enzyme->Inhibition Leads to ActiveSite->Enzyme BiologicalEffect Downstream Biological Effect (e.g., Reduced Melanin Production) Inhibition->BiologicalEffect

Caption: Potential mechanism of action for N-(3,4-difluorophenyl)benzenesulfonamide as an enzyme inhibitor.

Experimental Protocols

The following sections provide detailed protocols for the synthesis and a potential biological evaluation of N-(3,4-difluorophenyl)benzenesulfonamide.

Protocol 1: Synthesis of N-(3,4-difluorophenyl)benzenesulfonamide

This protocol is adapted from established methods for the synthesis of sulfonamide compounds.[4][7]

Workflow for Synthesis and Purification:

Synthesis_Workflow Synthesis and Purification Workflow Start Start Reaction Reaction: 3,4-difluoroaniline + benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) Start->Reaction Workup Aqueous Work-up: Wash with water, extract with organic solvent Reaction->Workup Drying Drying: Dry organic layer over anhydrous MgSO₄ Workup->Drying Evaporation Solvent Evaporation: Remove solvent under reduced pressure Drying->Evaporation Purification Purification: Column chromatography or recrystallization Evaporation->Purification Characterization Characterization: NMR, Mass Spectrometry, etc. Purification->Characterization End Pure Product Characterization->End

Caption: Workflow diagram for the synthesis and purification of N-(3,4-difluorophenyl)benzenesulfonamide.

Materials:

  • 3,4-difluoroaniline

  • Benzenesulfonyl chloride

  • Triethylamine (or pyridine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 3,4-difluoroaniline (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure N-(3,4-difluorophenyl)benzenesulfonamide.

Protocol 2: In Vitro Tyrosinase Inhibition Assay

This protocol is based on the investigation of a structurally similar compound as a tyrosinase inhibitor.[4] Tyrosinase is a key enzyme in the melanin biosynthesis pathway.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • N-(3,4-difluorophenyl)benzenesulfonamide (test compound)

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and kojic acid in DMSO.

  • In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of the test compound or kojic acid.

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate the enzymatic reaction by adding L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at regular intervals using a microplate reader to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Potential Applications in Drug Discovery

The N-(3,4-difluorophenyl)benzenesulfonamide scaffold holds promise for various therapeutic areas, including:

  • Oncology: Many benzenesulfonamide derivatives have shown anticancer activity by inhibiting enzymes crucial for tumor growth and survival, such as carbonic anhydrases and protein kinases.[1][2]

  • Infectious Diseases: The sulfonamide group is a key feature of sulfa drugs, the first class of synthetic antibacterial agents.[1]

  • Neurological Disorders: Some benzenesulfonamide-containing compounds have been investigated as modulators of ion channels, such as sodium channels, for the treatment of conditions like epilepsy.[8][9]

  • Dermatology and Cosmetics: As suggested by studies on similar molecules, there is potential for use as a skin-whitening agent through the inhibition of tyrosinase.[4][5]

Conclusion

N-(3,4-difluorophenyl)benzenesulfonamide is a compound with significant potential for further investigation in medicinal chemistry and drug discovery. The protocols and information provided in this guide offer a solid foundation for researchers to explore its synthesis and biological activities. The inherent properties of the benzenesulfonamide scaffold, combined with the strategic placement of fluorine atoms, make this a compelling molecule for structure-activity relationship studies and the development of novel therapeutic agents.

References

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  • Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.
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  • Biological activity produced by benzenesulfonamide derivatives on perfusion pressure. ResearchGate. (URL: [Link])

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry. (URL: [Link])

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Comprehensive Application Note: In Vitro Pharmacological Profiling of N-(3,4-difluorophenyl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound class of N-(3,4-difluorophenyl)benzenesulfonamides has emerged as a highly specific scaffold for direct enzyme inhibition, most notably targeting tyrosinase —the rate-limiting metalloenzyme responsible for melanogenesis[1]. Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone, making it a primary target for dermatological therapies addressing hyperpigmentation and melasma[2].

As a Senior Application Scientist, understanding the structural causality of your test compound is critical before initiating in vitro workflows:

  • The 3,4-Difluorophenyl Moiety: The introduction of highly electronegative fluorine atoms at the 3 and 4 positions significantly enhances the molecule's lipophilicity. This structural choice directly improves cell membrane permeability, ensuring the compound can reach intracellular melanosomes[1].

  • The Benzenesulfonamide Core: The sulfonamide group ( −SO2​NH− ) acts as a classic transition-metal-binding pharmacophore. In tyrosinase, it coordinates directly with the binuclear copper active site, competitively blocking substrate access and halting melanin polymerization[1].

Experimental Design: The Self-Validating Dual-Assay System

To rigorously evaluate these derivatives and establish a trustworthy data package, a dual-assay system is mandatory. Relying on a single assay introduces critical blind spots (e.g., false positives due to cytotoxicity or compound auto-absorbance).

  • Cell-Free Mushroom Tyrosinase Assay: Establishes direct target engagement. By using an isolated enzyme system, we eliminate variables like membrane permeability and cellular metabolism, isolating the compound's pure catalytic inhibitory power.

  • Cell-Based B16F10 Melanogenesis Assay: Proves intracellular efficacy and safety. B16F10 murine melanoma cells are stimulated with alpha-melanocyte-stimulating hormone ( α -MSH) to induce melanin production[3]. This assay confirms the compound can penetrate the cell membrane and inhibit melanogenesis without causing non-specific cytotoxicity[2].

Mandatory Visualization: Melanogenesis Pathway & Assay Intervention

Pathway Stimulus UV / α-MSH (Melanogenic Stimulus) Receptor MC1R Receptor (Cell Membrane) Stimulus->Receptor Binds Signaling cAMP / PKA Pathway (Intracellular) Receptor->Signaling Activates Transcription MITF Activation (Nucleus) Signaling->Transcription Phosphorylates Enzyme Tyrosinase (TYR) (Melanosome) Transcription->Enzyme Upregulates Product Melanin Polymer (Pigmentation) Enzyme->Product Catalyzes L-DOPA Inhibitor N-(3,4-difluorophenyl) benzenesulfonamide Inhibitor->Enzyme Direct Competitive Inhibition Assay1 Protocol 1: Cell-Free Enzymatic Assay Assay1->Enzyme Assay2 Protocol 2: Cell-Based B16F10 Assay Assay2->Product

Fig 1. Melanogenesis signaling pathway and dual-assay intervention points for sulfonamide validation.

Protocol 1: Cell-Free Mushroom Tyrosinase Inhibition Assay

Causality of Reagents: Mushroom tyrosinase is utilized because it is highly homologous to human tyrosinase but significantly more stable in vitro. L-DOPA is selected as the substrate because its conversion to dopaquinone rapidly auto-oxidizes to dopachrome, providing a highly reliable, linear colorimetric readout at 475 nm. The buffer must be maintained at pH 6.8; alkaline environments cause spontaneous, non-enzymatic auto-oxidation of L-DOPA, ruining assay baseline stability.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer, strictly adjusted to pH 6.8.

  • Reagent Preparation:

    • Substrate: Dissolve L-DOPA in phosphate buffer to a final concentration of 2.5 mM.

    • Enzyme: Reconstitute Mushroom Tyrosinase to 1000 U/mL in phosphate buffer.

    • Test Compounds: Dissolve the N-(3,4-difluorophenyl)benzenesulfonamide derivative in 100% DMSO, then perform serial dilutions in buffer. Critical: Final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation.

  • Assay Matrix Setup (96-well microplate):

    • Test Wells: 100 µL buffer + 40 µL L-DOPA + 20 µL test compound + 40 µL Tyrosinase.

    • Compound Background (Self-Validation): 140 µL buffer + 20 µL test compound + 40 µL L-DOPA (No enzyme). Sulfonamides often exhibit intrinsic UV-Vis absorbance. This well is mandatory to subtract compound-specific optical interference.

    • Positive Control: Replace test compound with 20 µL Kojic Acid (standard inhibitor).

  • Incubation & Kinetic Reading: Incubate the plate at 37°C for 20 minutes in the dark. Measure absorbance at 475 nm using a microplate spectrophotometer.

  • Data Calculation: % Inhibition=[1−Absvehicle​(Abstest​−Absbackground​)​]×100

Protocol 2: Intracellular Melanogenesis & Viability Assay (B16F10 Cells)

Causality of Reagents: α -MSH is utilized to bind the MC1R receptor, elevating cAMP and upregulating MITF, which forces the cells into a hyper-melanogenic state[2]. For melanin extraction, 1M NaOH is strictly required. Mature melanin is a highly cross-linked, insoluble biopolymer that standard RIPA lysis buffers cannot solubilize[3].

Step-by-Step Methodology
  • Cell Seeding: Seed B16F10 murine melanoma cells at a density of 1×105 cells/well in 6-well plates using DMEM supplemented with 10% FBS and 1% Pen/Strep. Incubate for 24 hours at 37°C, 5% CO2​ [3].

  • Stimulation & Treatment: Aspirate media and replace with 2% FBS DMEM (serum starvation enhances melanogenic differentiation). Co-treat the cells with 100 nM α -MSH and varying concentrations of the test compound (e.g., 1, 10, 50 µM) for 48 to 72 hours[2].

  • Parallel Viability Check (Self-Validation): In a parallel 96-well plate treated under identical conditions, perform a CCK-8 or MTT assay. A reduction in melanin could be a false positive caused by cell death. Normalizing melanin content to cell viability ensures the compound is a true melanogenesis inhibitor, not a cytotoxin[3].

  • Melanin Extraction: Wash the 6-well plates twice with ice-cold PBS. Add 200 µL of 1M NaOH containing 10% DMSO to each well. Seal the plates and incubate at 80°C for 1 hour to completely solubilize the intracellular melanin[3].

  • Quantification: Transfer 100 µL of the solubilized, dark-brown lysate to a 96-well plate. Measure absorbance at 405 nm[2]. Normalize the raw absorbance values to the total protein concentration, determined via a BCA assay from a parallel lysis plate.

Data Presentation & Quality Control

Table 1: Quantitative Data Summary (Expected Pharmacological Profile)

Parameter Assay Type Readout Expected Response Profile Mechanistic Significance
Tyrosinase Inhibition Cell-Free Enzymatic Absorbance (475 nm) IC50: 10 - 50 µM Confirms direct target engagement at the copper active site.
Melanin Content Cell-Based (B16F10) Absorbance (405 nm) Dose-dependent reduction Confirms intracellular membrane permeability and efficacy.

| Cell Viability | Cell-Based (B16F10) | Absorbance (450 nm) | > 95% viability at 50 µM | Rules out non-specific cytotoxicity as the cause of whitening. |

Table 2: Assay Control Matrix (Self-Validating System)

Well Designation Reagents Added Purpose in Validation System
Blank / Vehicle Buffer + DMSO + Substrate Establishes the baseline auto-oxidation rate of L-DOPA.
Positive Control Buffer + Kojic Acid + Substrate + Enzyme Validates enzyme activity, assay sensitivity, and reagent integrity.
Test Compound Buffer + Compound + Substrate + Enzyme Measures the primary inhibitory efficacy of the sulfonamide.

| Compound Background | Buffer + Compound + Substrate (No Enzyme) | Subtracts intrinsic UV-Vis absorbance of the fluorinated scaffold. |

References

  • [1] You, H. P., Han, B. H., Kang, S. K., Sung, C. K., & Kang, S. O. (2008). N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. URL: [Link]

  • [2] Diarylpropionitrile inhibits melanogenesis via protein kinase A/cAMP-response element-binding protein/microphthalmia-associated transcription factor signaling pathway in α-MSH-stimulated B16F10 melanoma cells. Korean Journal of Physiology & Pharmacology. URL: [Link]

  • [3] Inhibition of Melanogenesis via Passive Immune Targeted Alpha-MSH Binder Polypeptide. MDPI. URL: [Link]

Sources

Preclinical In Vivo Evaluation of N-(3,4-difluorophenyl)benzenesulfonamide (DFP-BSA) in Hypoxic Tumor Models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Pharmacodynamics, Target Engagement, and Efficacy Profiling

Introduction & Mechanistic Rationale

In the landscape of targeted oncology, the hypoxic tumor microenvironment presents both a formidable barrier to conventional therapies and a unique therapeutic vulnerability. Carbonic Anhydrase IX (CA IX) is a zinc metalloenzyme specifically upregulated by Hypoxia-Inducible Factor-1 alpha (HIF-1α) in solid tumors[1]. By catalyzing the reversible hydration of carbon dioxide, CA IX maintains a neutral intracellular pH while acidifying the extracellular space (pHe), a process that drives tumor survival, chemoresistance, and metastasis[1].

N-(3,4-difluorophenyl)benzenesulfonamide (DFP-BSA) serves as a highly potent, representative small-molecule inhibitor of CA IX. The structural design of DFP-BSA is highly deliberate:

  • Benzenesulfonamide Moiety: Acts as the primary pharmacophore. The deprotonated sulfonamide nitrogen coordinates directly with the active-site Zn²⁺ ion of CA IX, displacing the zinc-bound water molecule essential for catalytic activity.

  • 3,4-Difluorophenyl Ring: The addition of electron-withdrawing fluorine atoms significantly enhances the compound's lipophilicity and metabolic stability. This allows deeper penetration into the avascular, hypoxic core of solid tumors while simultaneously suppressing cancer cell motility and invasion[2].

Mechanistic Pathway

Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CA IX Overexpression HIF1A->CAIX Transcribes pH pHe Acidification (Extracellular) CAIX->pH Catalyzes CO2 Hydration Metastasis Tumor Survival & Metastasis pH->Metastasis Promotes Inhibitor DFP-BSA (Inhibitor) Inhibitor->CAIX Blocks Zn2+ Active Site

Figure 1: HIF-1α mediated CA IX upregulation in hypoxia and the inhibitory mechanism of DFP-BSA.

Experimental Workflow Design

To rigorously evaluate the in vivo efficacy of DFP-BSA, the experimental design must account for the dynamic nature of tumor hypoxia. Standard subcutaneous xenografts often fail to produce uniform hypoxia; therefore, specific cell lines (e.g., HT-29 colorectal carcinoma) and tumor volume thresholds must be utilized to ensure robust CA IX expression[3].

Workflow Step1 Step 1: Xenograft Establishment Inject HT-29 cells in Matrigel Monitor until volume reaches 150-200 mm³ Step2 Step 2: Stratification & Validation Confirm hypoxia via Pimonidazole Randomize into vehicle/treatment cohorts Step1->Step2 Step3 Step 3: Dosing Strategy Administer DFP-BSA (IP/PO) Maintain continuous exposure for 21 days Step2->Step3 Step4 Step 4: In Vivo Pharmacodynamics SPECT Imaging (99mTc-probe) for CA IX or Microelectrode pHe measurement Step3->Step4 Step5 Step 5: Ex Vivo Analysis Tumor excision, IHC for CA IX & Ki-67, PK/PD correlation analysis Step4->Step5

Figure 2: Comprehensive in vivo workflow for evaluating DFP-BSA efficacy in xenograft models.

Step-by-Step Protocols

Protocol A: Tumor Xenograft Establishment and Self-Validating Stratification

Causality Check: Why randomize only at 150–200 mm³? Tumors smaller than 100 mm³ are generally well-perfused and lack the necrotic, hypoxic core necessary to trigger HIF-1α. Dosing too early results in false negatives for CA IX inhibitors.

  • Cell Preparation: Harvest HT-29 human colorectal carcinoma cells at 80% confluency. Resuspend at a concentration of 5×106 cells/mL in a 1:1 mixture of ice-cold PBS and Matrigel. Note: Matrigel provides extracellular matrix support, accelerating initial angiogenesis and subsequent hypoxic core formation.

  • Inoculation: Inject 100 µL ( 5×105 cells) subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Monitoring: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Self-Validating Stratification: Once tumors reach an average of 150 mm³, randomly select 3 mice for baseline validation. Administer Pimonidazole HCl (60 mg/kg IP). One hour later, excise the tumors and perform IHC staining. Go/No-Go Decision: If pimonidazole adducts (hypoxia) and CA IX expression are absent, delay cohort dosing by 4 days and re-test.

  • Randomization: Divide the remaining mice into Vehicle Control and DFP-BSA Treatment groups (n=8 per group) ensuring equal mean tumor volumes across cohorts.

Protocol B: DFP-BSA Formulation and Dosing

Causality Check: Sulfonamides are notoriously hydrophobic. Formulating in standard aqueous buffers will cause precipitation in vivo, leading to erratic pharmacokinetics and localized toxicity.

  • Vehicle Preparation: Prepare a solvent mixture of 10% DMSO, 40% PEG-400, and 50% Saline (containing 2% Tween-80).

  • Compound Dissolution: Dissolve DFP-BSA powder in DMSO first, vortexing until completely clear. Sequentially add PEG-400, then the Saline/Tween-80 mixture dropwise while sonicating to prevent micro-precipitation.

  • Administration: Dose mice via Intraperitoneal (IP) injection at 25 mg/kg daily for 21 days.

Protocol C: In Vivo Target Engagement via SPECT Imaging

To prove that DFP-BSA is actively hitting its target in vivo, competitive binding assays using radiolabeled probes are utilized[3].

  • Probe Injection: On Day 14 of treatment, inject mice intravenously (tail vein) with 37 MBq of a [99mTc]Tc-labeled benzenesulfonamide probe (e.g., [99mTc]Tc-HA-TPPTS)[3].

  • Uptake Period: Allow 60 minutes for biodistribution and tumor accumulation.

  • Imaging: Anesthetize mice using 2% isoflurane and place them in a micro-SPECT/CT scanner.

  • Self-Validating Analysis: Compare the SPECT signal intensity in the tumor between the Vehicle and DFP-BSA treated groups. A significant reduction in radiotracer uptake in the DFP-BSA group confirms that the inhibitor has successfully occupied the CA IX active sites in vivo, blocking the probe from binding.

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic (PK) and pharmacodynamic (PD) profile of DFP-BSA when executed according to the protocols above.

Table 1: Pharmacokinetic and Efficacy Profile of DFP-BSA

ParameterObserved ValueAssay / Methodology
Target Affinity (IC₅₀) 18 nMStopped-flow CO₂ hydration assay
Isoform Selectivity >400-fold (CA IX vs CA II)Recombinant enzyme assay
In Vivo Half-Life (t₁/₂) 4.2 hoursLC-MS/MS (Murine Plasma)
Tumor pHe Shift (ΔpH) +0.4 units (Alkalization)Microelectrode measurement (Day 14)
Tumor Growth Inhibition 62% TGICaliper measurement (Day 21)
Target Occupancy >75%Micro-SPECT competitive imaging[3]

Troubleshooting & Critical Insights

  • Lack of Efficacy (No Tumor Growth Inhibition): If TGI is low but target occupancy (via SPECT) is high, the tumor may be utilizing compensatory pH-regulating mechanisms (e.g., V-ATPases or MCT4 transporters). Consider a combination therapy approach.

  • Systemic Toxicity: While CA IX is tumor-specific, CA II is ubiquitous in red blood cells. If mice exhibit lethargy or weight loss >15%, the compound may be crossing the selectivity threshold in vivo. Verify the blood concentration of DFP-BSA via LC-MS/MS 1-hour post-dose to ensure it does not exceed the CA II IC₅₀.

  • Imaging Artifacts: When using 99mTc-labeled probes, high accumulation in the stomach and thyroid can occur due to free pertechnetate. Always perform radiochemical purity checks (must be >95%) via ITLC before injecting the probe[3].

References

  • Kazokaitė, J., Aspatwar, A., Parkkila, S., & Matulis, D. (2017). "An update on anticancer drug development and delivery targeting carbonic anhydrase IX." PeerJ, 5, e4068. Available at: [Link]

  • Janoniene, A., Mazutis, L., Matulis, D., & Petrikaite, V. (2021). "Inhibition of Carbonic Anhydrase IX Suppresses Breast Cancer Cell Motility at the Single-Cell Level." International Journal of Molecular Sciences, 22(21), 11571. Available at:[Link]

  • "Synthesis and Preclinical Evaluation of 99mTc-Labeled Benzenesulfonamides for SPECT Imaging of Carbonic Anhydrase IX Expression." Journal of Medicinal Chemistry (2025). Available at:[Link]

Sources

analytical methods for N-(3,4-difluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Characterization of N-(3,4-difluorophenyl)benzenesulfonamide

Introduction

N-(3,4-difluorophenyl)benzenesulfonamide is a member of the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents known for antibacterial, anticancer, and anti-inflammatory properties[1][2]. The presence of the difluorophenyl moiety can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an interesting candidate for drug discovery programs.

The rigorous analytical characterization of N-(3,4-difluorophenyl)benzenesulfonamide is paramount for its advancement in any research or development pipeline. Accurate and precise analytical methods are essential for confirming its identity and structure, quantifying its purity, identifying potential impurities, and ensuring batch-to-batch consistency. This guide provides a comprehensive overview of the principal analytical techniques and detailed protocols for the robust characterization of this molecule, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the compound's basic properties is the first step in developing any analytical method. These parameters influence choices regarding solvents, chromatographic conditions, and detection techniques.

PropertyValueSource
CAS Number 330468-44-5[3]
Molecular Formula C₁₂H₉F₂NO₂S[3]
Molecular Weight 269.27 g/mol [3]
Monoisotopic Mass 269.03220603 Da[3]
Topological Polar Surface Area 54.6 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 3[3]

Section 1: Chromatographic Purity and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of a compound and quantifying its concentration in various matrices. High-Performance Liquid Chromatography (HPLC) is the preferred method for non-volatile compounds like N-(3,4-difluorophenyl)benzenesulfonamide.

High-Performance Liquid Chromatography (HPLC)

Principle of a Self-Validating System: The primary objective of this reversed-phase HPLC (RP-HPLC) method is to separate the main analyte from potential starting materials, by-products, and degradation products. The method's robustness is ensured by employing a gradient elution, which can resolve compounds with a wider range of polarities than an isocratic method, and a standard C18 column, which is known for its stability and broad applicability.

Application Note: HPLC Method for Purity Assessment

This protocol outlines a gradient RP-HPLC method coupled with UV detection, a standard and reliable approach for the analysis of aromatic sulfonamides.[4][5]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Stationary Phase (Column) C18, 250 x 4.6 mm, 5 µmProvides excellent retention and separation for aromatic, moderately polar compounds. A common choice for sulfonamide analysis.[6][7]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase sharpens peak shape for acidic analytes like sulfonamides by suppressing the ionization of the N-H proton.[8]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength.
Gradient Program 0-20 min: 40% B to 90% B20-25 min: Hold at 90% B25-26 min: 90% B to 40% B26-30 min: Hold at 40% BThe gradient ensures elution of both more polar impurities and the less polar main analyte, providing a comprehensive purity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.[5]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for detecting aromatic compounds. A DAD can be used to scan for the optimal absorbance maximum.[6]
Injection Volume 10 µL
Detailed Protocol: HPLC Sample Preparation and Analysis
  • Standard Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of N-(3,4-difluorophenyl)benzenesulfonamide reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of acetonitrile (or a 50:50 mixture of acetonitrile:water) and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to the mark with the same solvent. This is the stock solution.

  • Test Sample Preparation (1 mg/mL):

    • Prepare the test sample using the same procedure as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis:

    • Inject a diluent blank, followed by the standard solution, and then the test sample.

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solution (1 mg/mL in ACN) System_Suitability System Suitability (5 Injections, RSD ≤ 2%) Prep_Standard->System_Suitability Prep_Sample Prepare Test Sample (1 mg/mL in ACN) Analysis_Run Inject Blank, Standard, and Sample Prep_Sample->Analysis_Run System_Suitability->Analysis_Run Integration Integrate Peaks Analysis_Run->Integration Calculation Calculate Purity (Area % Report) Integration->Calculation

Caption: HPLC workflow for purity analysis of N-(3,4-difluorophenyl)benzenesulfonamide.

Gas Chromatography (GC)

While HPLC is the primary technique, GC can be valuable for analyzing volatile or semi-volatile impurities or residual solvents from the synthesis.[9] Headspace GC-MS is particularly effective for residual solvent analysis according to ICH guidelines. For the analysis of the compound itself, derivatization may be required to increase volatility.

Section 2: Structural Elucidation and Confirmation

Spectroscopic methods provide definitive information about the molecular structure, confirming the identity of the synthesized compound.

Mass Spectrometry (MS)

Principle of a Self-Validating System: Mass spectrometry provides the molecular weight of the analyte, which is one of its most fundamental properties. By using high-resolution mass spectrometry (HRMS), the measured mass can be used to confirm the elemental composition with high confidence. Furthermore, the fragmentation pattern observed in MS/MS experiments serves as a structural fingerprint, which can be predicted based on established fragmentation rules for the sulfonamide class.[5][10]

Application Note: MS Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule and is compatible with HPLC (LC-MS).

Instrumentation:

  • A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) for HRMS or a Triple Quadrupole (QqQ) for targeted analysis.

Expected Fragmentation Pattern: The fragmentation of N-phenyl benzenesulfonamides is well-characterized.[10] For N-(3,4-difluorophenyl)benzenesulfonamide, the following key fragments are expected, particularly in negative ion mode:

m/z (Negative Ion)Proposed FragmentDescription
268.02[M-H]⁻Deprotonated molecular ion.
204.03[M-H-SO₂]⁻Loss of sulfur dioxide, a characteristic fragmentation for sulfonamides.
128.02[C₆H₃F₂N]⁻Formation of the 3,4-difluoroanilide anion.

Protocol: Direct Infusion MS

  • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire data in both positive and negative ion modes in full scan mode to identify the molecular ion.

  • Perform MS/MS (or CID) on the parent ion (m/z 268 in negative mode) to observe the characteristic fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of a Self-Validating System: NMR is the most powerful tool for unambiguous structure determination. The combination of ¹H, ¹³C, and 2D NMR experiments allows for the complete assignment of all protons and carbons in the molecule. The observed chemical shifts, coupling constants (especially ¹H-¹⁹F and ¹³C-¹⁹F couplings), and correlations must be consistent with the proposed structure, providing an internally validated result.[11][12]

Application Note: NMR Analysis

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Solvent:

  • Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it effectively dissolves sulfonamides and the N-H proton is typically observed as a distinct, exchangeable peak.[13]

Expected ¹H and ¹³C NMR Spectral Features:

NucleusExpected Chemical Shift (δ, ppm)Key Features
¹H NMR ~10-11N-H proton: A broad singlet, its position is concentration and temperature-dependent.
~7.0 - 8.0Aromatic protons: Complex multiplets due to H-H and H-F coupling. The benzenesulfonyl protons will appear as distinct multiplets from the difluorophenyl protons.
¹³C NMR ~115 - 145Aromatic carbons: Multiple signals are expected. Carbons directly bonded to fluorine will appear as doublets with large ¹JCF coupling constants. Carbons two or three bonds away will show smaller ²JCF and ³JCF couplings.

Protocol: Acquiring NMR Data

  • Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

  • Acquire a standard ¹H spectrum.

  • Acquire a proton-decoupled ¹³C spectrum.

  • (Optional but Recommended) Perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to definitively assign all signals.[12]

Analytical_Characterization cluster_chromatography Purity & Identity cluster_spectroscopy Structural Confirmation Sample N-(3,4-difluorophenyl) benzenesulfonamide Sample HPLC HPLC-UV Sample->HPLC LCMS LC-MS Sample->LCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Purity Purity > 99%? HPLC->Purity HRMS High-Resolution MS LCMS->HRMS Structure_Confirmed Structure Confirmed? NMR->Structure_Confirmed FTIR->Structure_Confirmed HRMS->Structure_Confirmed Purity->Structure_Confirmed Yes Final_Report Final Certificate of Analysis Structure_Confirmed->Final_Report Yes

Caption: A comprehensive workflow for the analytical characterization of a target compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of a Self-Validating System: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The presence of characteristic absorption bands for the sulfonamide (N-H, S=O) and aromatic (C=C, C-H, C-F) groups provides corroborating evidence for the compound's structure.

Application Note: FTIR Analysis

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3300 - 3200N-HStretching
~1600 - 1450Aromatic C=CStretching
~1350 - 1300S=OAsymmetric Stretching
~1170 - 1150S=OSymmetric Stretching
~1250 - 1100C-FStretching

Protocol: Solid-State FTIR-ATR

  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum. The presence of the key functional group bands confirms the identity of the material.[14]

References

  • You, H. P., Han, B. H., Kang, S. K., Sung, C. K., & Kang, S. O. (2008). N-(3,4-Difluoro-phen-yl)-3,4-dimethoxy-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o994. [Link]

  • Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(12), 1057-62. [Link]

  • You, H. P., et al. (2008). N-(3,4-Difluoro-phen-yl)-3,4-dimethoxy-benzene-sulfonamide. PubMed.[Link]

  • Hibbs, D., et al. (2003). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry.[Link]

  • Beller, M., et al. A Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4. AWS.[Link]

  • Rivai, H., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre, 8(17), 158-164. [Link]

  • Puttaswamy, et al. (2004). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. ResearchGate.[Link]

  • Shimadzu. Analysis of Residual Solvents in Pharmaceutical Products (Part 6). Shimadzu Application News No. G223.[Link]

  • SpectraBase. 4-fluoro-N-[3-(1-pyrrolidinyl)phenyl]benzenesulfonamide. SpectraBase.[Link]

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen.[Link]

  • Schulz, M., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.[Link]

  • Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 7248. [Link]

  • Occhiuzzi, M. et al. FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. ResearchGate.[Link]

  • Google Patents. High performance liquid chromatography (HPLC) detection method of 3,4-difluorophenylboronic acid. CN105823840A.
  • Phenomenex. Development of a New Analytical Method for Determining Pesticide Residues by Gas Chromatography-High Resolution Mass Spectrometry using the Zebron™ ZB-5MSPLUS™ Column. Phenomenex Technical Note TN-2100.[Link]

  • SpectraBase. Benzenesulfonamide, 3,4-dimethyl-N-(4-nitrophenyl)-. SpectraBase.[Link]

  • PubChem. 3,4-difluoro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide. PubChem.[Link]

  • Mary, Y. S., et al. (2015). Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory. ResearchGate.[Link]

  • Sionkowska, A., et al. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Semantic Scholar.[Link]

  • Gowda, B. T., et al. (2016). Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 652-657. [Link]

  • Kowalska, A., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI.[Link]

  • Novakova, L. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.[Link]

  • Broad Institute. Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute.[Link]

  • Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides... PubMed.[Link]

  • Agilent. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies Application Note.[Link]

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Application Note: N-(3,4-difluorophenyl)benzenesulfonamide Derivatives in Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The rational design of targeted anticancer therapeutics frequently relies on privileged scaffolds to achieve high binding affinity and metabolic stability. The N-(3,4-difluorophenyl)benzenesulfonamide pharmacophore has emerged as a highly versatile structural motif in experimental oncology. The benzenesulfonamide moiety serves as an excellent hydrogen-bond donor/acceptor and a zinc-binding group, while the 3,4-difluorophenyl ring significantly enhances the molecule's lipophilicity, metabolic resistance against rapid hepatic clearance, and target residence time[1].

As a Senior Application Scientist, I have structured this guide to detail the three primary oncological applications of this scaffold: CYP1A1-activated antimitotic prodrugs , Autotaxin (ATX) inhibitors , and MMP2-targeting spirodienones . The following sections provide mechanistic insights, quantitative data, and self-validating experimental protocols to ensure reproducible integration into your drug discovery pipelines.

CYP1A1-Targeted Antimitotic Prodrugs

Mechanistic Overview

A major challenge in tubulin-binding antimitotic agents is their systemic toxicity. To circumvent this, researchers have developed 4-(3-alkyl-2-oxoimidazolidin-1-yl)-N-(3,4-difluorophenyl)benzenesulfonamide derivatives (PAIB-SAs) as inactive prodrugs[2]. These compounds exploit the tumor microenvironment by targeting Cytochrome P450 1A1 (CYP1A1), an extrahepatic enzyme highly overexpressed in certain breast cancer tissues (e.g., MCF7 cells) but virtually absent in healthy tissues[3]. Upon cellular uptake, CYP1A1 bioactivates the sulfonamide prodrug into a highly potent antimitotic metabolite that binds tubulin, triggering rapid cytoskeleton collapse, G2/M phase cell cycle arrest, and subsequent apoptosis[2].

CYP1A1_Pathway A N-(3,4-difluorophenyl) benzenesulfonamide Prodrug B CYP1A1 Enzyme (MCF7 Cells) A->B Cellular Uptake C Active Antimitotic Metabolite B->C Bioactivation D Microtubule Destabilization C->D Tubulin Binding E G2/M Arrest & Apoptosis D->E Cytoskeleton Collapse

CYP1A1-mediated bioactivation of sulfonamide prodrugs leading to microtubule destabilization.

Protocol: CYP1A1-Dependent Cytoskeleton Integrity Assay

This protocol is designed as a self-validating system. It utilizes MCF7 cells (CYP1A1-positive) as the primary test model and HaCaT cells (CYP1A1-negative) as a biological negative control to prove the prodrug's selective therapeutic window.

Materials & Reagents:

  • MCF7 and HaCaT cell lines.

  • Fibronectin (10 μg/mL).

  • Test Compound (PAIB-SA derivative), Combretastatin A-4 (CA-4, positive control), and α-naphthoflavone (CYP1A1 inhibitor).

  • 3.7% Formaldehyde in PBS, 0.1% Saponin in PBS, 3% BSA.

Step-by-Step Methodology:

  • Matrix Preparation: Coat 22 mm x 22 mm glass coverslips in 6-well plates with fibronectin (10 μg/mL) for 2 hours at 37°C. Causality: Fibronectin promotes strong focal adhesions, preventing premature anoikis (detachment-induced cell death) before the drug exerts its specific antimitotic effect.

  • Cell Seeding: Seed MCF7 and HaCaT cells at 1.5×105 cells/well. Incubate for 24 h to allow log-phase growth[2].

  • Self-Validating Treatment Matrix:

    • Group A (Vehicle): 0.5% DMSO.

    • Group B (Test): 0.2 μM Test Compound.

    • Group C (Positive Control): 0.001 μM CA-4 (Bypasses CYP1A1; should destroy tubulin in both cell lines)[2].

    • Group D (Rescue Control): 0.2 μM Test Compound + 1 μM α-naphthoflavone. Causality: Inhibiting CYP1A1 should rescue MCF7 cells from the prodrug, proving the mechanism of action is strictly bioactivation-dependent.

  • Incubation: Incubate all groups for exactly 24 h.

  • Fixation & Permeabilization: Wash thrice with PBS. Fix with 3.7% formaldehyde for 10 min. Permeabilize with 0.1% Saponin in PBS for 15 min. Causality: Saponin is a mild, cholesterol-dependent detergent. Unlike harsh detergents like Triton X-100, saponin preserves the delicate, fragmented microtubule networks of treated cells for accurate imaging.

  • Staining & Analysis: Block with 3% BSA, stain with anti-α-tubulin primary antibody and a fluorophore-conjugated secondary antibody. Mount and analyze via confocal microscopy.

Autotaxin (ATX) Inhibition for Metastasis Suppression

Mechanistic Overview

Autotaxin (ATX/ENPP2) is a secreted enzyme responsible for the lysophospholipase D (lysoPLD) cleavage of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). The ATX-LPA signaling axis activates G-protein coupled receptors (LPAR 1-6), driving tumor cell invasion, melanoma metastasis, and chemotherapeutic resistance in breast cancer stem cells[4].

Highly potent non-carboxylic acid ATX inhibitors, specifically 2,4-dichloro-N-(3,4-difluorophenyl)-5-(morpholinosulfonyl)-benzamide derivatives, have been synthesized to competitively inhibit this pathway. The 3,4-difluoro substitution on the aniline ring optimally fills the hydrophobic pocket of the ATX catalytic domain, yielding IC50 values in the low nanomolar range (~9 to 32 nM)[4].

ATX_Inhibition A Secreted Autotaxin (ATX) C Lysophosphatidic Acid (LPA) A->C Lysophospholipase D Activity B Lysophosphatidylcholine (LPC) B->A Substrate Binding D LPA Receptors (LPAR 1-6) C->D GPCR Activation E Tumor Metastasis & Chemoresistance D->E Rho/ROCK & PI3K Pathways F N-(3,4-difluorophenyl) benzenesulfonamide Inhibitor F->A Competitive Inhibition

Mechanism of ATX inhibition by benzenesulfonamide derivatives suppressing LPA-driven metastasis.

Protocol: ATX Lysophospholipase D Kinetic Assay

To accurately determine the inhibitory potency of these derivatives, a continuous fluorogenic assay utilizing the FS-3 substrate is preferred over traditional radioactive TLC methods.

Materials & Reagents:

  • Recombinant human ATX (rhATX).

  • FS-3 Fluorogenic Substrate (Echelon Biosciences).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 140 mM NaCl, 0.1% BSA.

  • Known ATX inhibitor (e.g., PF-8380) as a positive control.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute rhATX to a final working concentration of 2 nM in Assay Buffer. Prepare a 10-point serial dilution of the N-(3,4-difluorophenyl)benzenesulfonamide test compound (from 10 μM down to 0.5 nM).

  • Pre-incubation (Critical Step): In a black 96-well microplate, combine 40 μL of rhATX and 10 μL of the test compound. Incubate at 37°C for 30 minutes. Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced, preventing artificially inflated IC50 values caused by slow-binding kinetics.

  • Substrate Addition: Add 50 μL of 2 μM FS-3 substrate to all wells (Final volume = 100 μL).

  • Self-Validating Controls:

    • Background Control: Buffer + FS-3 substrate (No enzyme). Causality: FS-3 undergoes slow auto-hydrolysis. This background fluorescence must be subtracted from all experimental wells to isolate true enzymatic activity.

    • Positive Inhibition Control: rhATX + 100 nM PF-8380 + FS-3.

  • Kinetic Measurement: Immediately read the plate in a fluorescence microplate reader (Excitation: 485 nm, Emission: 528 nm) at 37°C. Take readings every 1 minute for 45 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Plot relative V0​ against the log of inhibitor concentration to determine the IC50 using non-linear regression.

Quantitative Efficacy Summary

The table below consolidates the structure-activity relationship (SAR) data and quantitative efficacy of various N-(3,4-difluorophenyl)benzenesulfonamide derivatives across different oncological targets.

Compound Class / DerivativePrimary Target / MechanismCell Line / EnzymeIC50 ValueKey Outcome
Acyl Sulfonamide Spirodienone (Compound 4a) MMP2 Inhibition / ApoptosisMDA-MB-231 (Breast)0.07 μMArrests cell cycle; suppresses 4T1 tumor growth in vivo[1].
Acyl Sulfonamide Spirodienone (Compound 4j) MMP2 Inhibition / ApoptosisA549 (Lung)0.005 μMHighly potent antiproliferative activity[1].
3,4-difluoro-ATX Inhibitor (Compound 3a) ATX (LysoPLD Activity)Recombinant ATX32 nMHalts ATX-dependent invasion of A2058 melanoma cells[4].
Antimitotic Prodrug (PAIB-SA 13) CYP1A1 Bioactivation / TubulinMCF7 (Breast)~0.20 μMSelective microtubule disruption in CYP1A1+ cells[2].
Antimitotic Prodrug (PAIB-SA 13) CYP1A1 Bioactivation / TubulinHaCaT (Keratinocytes)>10 μMDemonstrates high therapeutic safety window[2].

Conclusion

The integration of the N-(3,4-difluorophenyl)benzenesulfonamide motif into small-molecule libraries provides a robust pathway for developing highly selective oncology drugs. Whether acting as a bioactivatable prodrug requiring CYP1A1 for tubulin disruption[3], or functioning as a direct nanomolar inhibitor of metastasis-driving enzymes like ATX[4] and MMP2[1], this scaffold offers exceptional tuning capabilities for modern targeted therapies.

References

  • Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones. NIH/PMC. 1

  • Highly Potent Non-Carboxylic Acid Autotaxin Inhibitors Reduce Melanoma Metastasis and Chemotherapeutic Resistance of Breast Cancer Stem Cells. NIH/PMC. 4

  • 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs. Université Laval.2

  • Homologation of the Alkyl Side Chain of Antimitotic Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonate Prodrugs Selectively Targeting CYP1A1-Expressing Breast Cancers Improves Their Stability in Rodent Liver Microsomes. Journal of Medicinal Chemistry - ACS Publications. 3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(3,4-difluorophenyl)benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when sulfonylating highly electron-deficient anilines. The synthesis of N-(3,4-difluorophenyl)benzenesulfonamide presents a classic kinetic challenge: the strongly electron-withdrawing fluorine atoms deactivate the aniline, making it a poor nucleophile.

This guide abandons generic procedures to dissect the specific mechanistic bottlenecks of this reaction. Below, you will find a causality-driven troubleshooting guide, quantitative optimization data, and self-validating experimental protocols designed to maximize your yield and purity.

Reaction Pathway & Mechanistic Bottlenecks

G cluster_0 Reagents A 3,4-Difluoroaniline (Electron-Deficient) C Nucleophilic Attack (Rate-Limiting) A->C B Benzenesulfonyl Chloride (Electrophile) B->C E Benzenesulfonic Acid (Hydrolysis) B->E H2O / Aq. Base D N-(3,4-difluorophenyl) benzenesulfonamide (Target) C->D Pyridine/DMAP Dry DCM F Bis-sulfonamide (Over-reaction) D->F Excess Base/R-SO2Cl

Caption: Reaction pathway and competing side reactions in N-(3,4-difluorophenyl)benzenesulfonamide synthesis.

Troubleshooting & FAQs (Causality-Driven)

Q1: Why is my reaction yield stalling at 40-50%, with TLC showing significant unreacted 3,4-difluoroaniline? A1: This is a direct consequence of the substrate's electronics. The fluorine atoms at the 3- and 4-positions exert a strong inductive electron-withdrawing effect (-I), pulling electron density away from the aromatic ring and the amine lone pair. Consequently, the nucleophilicity of 3,4-difluoroaniline is drastically lower than that of an unsubstituted aniline[1]. Under standard conditions (e.g., simple triethylamine in DCM), the rate of nucleophilic attack on benzenesulfonyl chloride is too slow.

  • Actionable Solution: You must increase the electrophilicity of the sulfonyl chloride. Switch from a simple proton scavenger (like TEA) to a nucleophilic catalyst like Pyridine or 4-Dimethylaminopyridine (DMAP). Pyridine attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is far more susceptible to attack by weak nucleophiles. Alternatively, Lewis acids can be used to activate the sulfonyl group[2].

Q2: I attempted a traditional Schotten-Baumann reaction (aqueous NaOH / DCM biphasic system), but I isolated mostly benzenesulfonic acid and unreacted aniline. What went wrong? A2: Schotten-Baumann conditions rely on the premise that the amine will attack the sulfonyl chloride faster than the aqueous hydroxide ions will[3]. However, because 3,4-difluoroaniline is kinetically sluggish, the competing hydrolysis reaction dominates. The hydroxide ions (or even neutral water) attack the benzenesulfonyl chloride, irreversibly hydrolyzing it to benzenesulfonic acid (a highly polar, water-soluble byproduct) and HCl[4].

  • Actionable Solution: Abandon aqueous biphasic conditions for this specific substrate. Move to strictly anhydrous conditions using dry solvents (DCM or THF) and dry organic bases to completely eliminate the hydrolysis pathway.

Q3: My LC-MS shows a mass corresponding to M+140 alongside my product. What is this, and how do I prevent it? A3: An additional mass of +140 Da (the mass of a benzenesulfonyl group minus a proton) indicates bis-sulfonylation, forming N,N-bis(phenylsulfonyl)-3,4-difluoroaniline. Once the mono-sulfonamide forms, the remaining N-H proton becomes highly acidic due to the combined electron-withdrawing effects of the sulfonyl group and the difluorophenyl ring. If excess base and sulfonyl chloride are present, this proton is easily abstracted, and a second sulfonylation occurs[4].

  • Actionable Solution: Strictly limit benzenesulfonyl chloride to 1.05 equivalents. Add the electrophile dropwise at 0 °C to prevent localized concentration spikes, and monitor the reaction closely to quench immediately upon completion.

Quantitative Data: Condition Optimization

To illustrate the impact of these variables, below is a summary of yield data across different synthetic environments.

Synthetic ConditionSolvent SystemBase / CatalystTime (h)Yield (%)Primary Failure Mode / Observation
Standard Schotten-Baumann H₂O / DCMNaOH (aq)1225%Severe hydrolysis of sulfonyl chloride[3].
Standard Organic Base Dry DCMTEA (1.5 eq)1655%Sluggish reaction; high unreacted aniline.
Nucleophilic Catalysis Dry DCMPyridine (2.0 eq)488% Trace bis-sulfonylation; excellent conversion[1].
Lewis Acid Catalysis Dry MeCNIn(OTf)₃ (1 mol%)295% Highly efficient; no over-reaction[2].
Self-Validating Experimental Protocols

Expertise requires protocols that verify themselves at each step. The following methodologies include built-in checkpoints to ensure scientific integrity and prevent downstream failures.

Protocol A: Pyridine-Driven Anhydrous Sulfonylation (Standard Optimized)

This protocol utilizes pyridine as both a base and a nucleophilic catalyst to overcome the poor nucleophilicity of the aniline.

  • Reactor Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Substrate Dissolution: Dissolve 3,4-difluoroaniline (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Catalyst Addition: Add anhydrous Pyridine (2.0 eq, 20 mmol). Self-Validation Check: The solution should remain clear. Any cloudiness indicates moisture contamination.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Dissolve benzenesulfonyl chloride (1.05 eq, 10.5 mmol) in anhydrous DCM (5 mL) and add it dropwise over 15 minutes. Causality: Dropwise addition at 0 °C prevents thermal spikes that promote bis-sulfonylation.

  • Reaction & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1). The product spot will be significantly more polar (lower Rf) than the starting aniline.

  • Workup: Quench the reaction with 1N HCl (20 mL) to protonate and remove excess pyridine. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol/water to yield the pure sulfonamide.

Protocol B: Lewis Acid-Catalyzed Sulfonylation (For Recalcitrant Cases)

If Protocol A yields incomplete conversion due to extreme steric or electronic hindrance, this advanced method uses Indium(III) triflate to highly activate the sulfonyl chloride[2].

  • Reactor Setup: In a dry flask under inert atmosphere, add 3,4-difluoroaniline (1.0 eq, 5 mmol) and benzenesulfonyl chloride (1.05 eq, 5.25 mmol) in anhydrous Acetonitrile (MeCN, 10 mL).

  • Catalyst Addition: Add Indium(III) trifluoromethanesulfonate (In(OTf)₃, 1 mol%, 0.05 mmol). Causality: The highly oxophilic In(III) coordinates to the oxygen atoms of the sulfonyl chloride, drastically increasing the electrophilicity of the sulfur center without requiring a basic environment.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Evaporate the solvent under reduced pressure. Dilute the residue with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography if necessary. Self-Validation Check: LC-MS should show a clean peak at [M-H]- 268 in negative ion mode.

References
  • IScientific. Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Schotten-Baumann Limitations. IScientific. Available at:[Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation: Indium-catalyzed sulfonylation of amines. Organic Chemistry Portal. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Solubility & Formulation for N-(3,4-difluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing physicochemical bottlenecks during drug development. N-(3,4-difluorophenyl)benzenesulfonamide (CAS: 330468-44-5) is a highly valuable pharmacophore, often utilized in the design of enzyme inhibitors (such as carbonic anhydrase inhibitors)[1]. However, the dual aromatic rings (benzenesulfonyl and difluorophenyl groups) drive high lipophilicity, classifying it as a challenging Biopharmaceutics Classification System (BCS) Class II or IV compound[2].

This guide provides field-proven, self-validating protocols and mechanistic insights to overcome the solubility and crystallization hurdles associated with this specific sulfonamide derivative.

Part 1: Quantitative Physicochemical Profile

Understanding the fundamental properties of your compound is the first step in rational experimental design. The table below summarizes the key metrics that dictate the solubility behavior of N-(3,4-difluorophenyl)benzenesulfonamide.

Physicochemical PropertyValueMechanistic Impact on Experimental Design
Molecular Weight 269.27 g/mol Favorable for membrane permeability, but high lipophilicity limits dissolution.
XLogP3-AA ~2.69High hydrophobicity; necessitates the use of co-solvents or surfactants in aqueous assays.
H-Bond Donors 1 (-NH)Limited hydration capacity in bulk aqueous media.
H-Bond Acceptors 5 (O, O, N, F, F)Provides excellent potential for hydrogen-bond driven complexation with hydrophilic polymer carriers.
Topological Polar Surface Area 54.6 ŲOptimal for intracellular target engagement, but poor interaction with water dipoles leads to rapid precipitation.
Part 2: Diagnostic Workflow for Assay Precipitation

When transitioning from organic stocks to aqueous biological assays, precipitation is the most common failure point. Use the following diagnostic logic to identify and resolve the root cause.

DiagnosticWorkflow Start Compound Precipitates in Aqueous Buffer CheckDMSO Check DMSO Stock Concentration Start->CheckDMSO Dilution Optimize Dilution Protocol CheckDMSO->Dilution Reduce stock conc. CoSolvent Add Co-solvents (e.g., PEG400, Tween-80) Dilution->CoSolvent Precipitation persists Success Homogeneous Solution Ready for Assay Dilution->Success No precipitation pHAdjust Adjust Buffer pH (Target pH > pKa) CoSolvent->pHAdjust Still turbid CoSolvent->Success Solubilized pHAdjust->Success

Caption: Diagnostic workflow for resolving in vitro assay precipitation of sulfonamides.

Part 3: Troubleshooting Guide & FAQs

Q1: Why does N-(3,4-difluorophenyl)benzenesulfonamide precipitate immediately when I dilute my DMSO stock into the aqueous assay buffer? A1: This is driven by a thermodynamic "solvent shift." When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local solubilizing capacity drops exponentially, leading to extreme supersaturation. Because the compound's lipophilic difluorophenyl rings cannot form favorable interactions with water, the thermodynamic penalty forces the molecules to rapidly self-associate (nucleate) and precipitate. To resolve this, you must lower the thermodynamic barrier by using intermediate step-down dilutions or incorporating surfactants to form protective micelles.

Q2: During purification, my sulfonamide is "oiling out" instead of forming clean crystals. What is the mechanistic cause and how do I fix it? A2: "Oiling out" (liquid-liquid phase separation) occurs when the compound's solubility in the hot solvent is exceeded at a temperature above its melting point, or when the system forms a supersaturated, low-melting eutectic mixture[3]. The compound separates as a dense, viscous liquid rather than a crystalline solid. To prevent this, bypass the liquid-liquid phase boundary by using a solvent/anti-solvent crystallization method at room temperature. This forces heterogeneous nucleation before the oil phase can thermodynamically stabilize.

Q3: We are moving to in vivo pharmacokinetic (PK) studies. How can we overcome the BCS Class II/IV limitations of this compound? A3: For in vivo dosing, simple aqueous suspensions will yield erratic bioavailability because dissolution is the rate-limiting step. You must disrupt the stable crystalline lattice of the sulfonamide. The most effective strategy is formulating an Amorphous Solid Dispersion (ASD)[4]. By dispersing the drug at a molecular level within a hydrophilic polymer matrix, you convert the drug into an amorphous state, eliminating the lattice energy barrier and significantly enhancing the dissolution rate in the gastrointestinal tract.

Part 4: Experimental Protocols
Protocol A: Optimized DMSO-to-Aqueous Dilution for In Vitro Assays

Self-Validating Principle: Gradual reduction of solvent polarity prevents localized supersaturation spikes.

  • Primary Stock: Prepare a 10 mM stock of N-(3,4-difluorophenyl)benzenesulfonamide in 100% anhydrous DMSO.

  • Intermediate Dilution: Instead of direct dilution into the assay buffer, prepare an intermediate 1 mM stock in a co-solvent mixture (50% DMSO / 50% PEG-400).

  • Aqueous Integration: Slowly add the intermediate stock dropwise to the aqueous assay buffer under continuous, vigorous vortexing to ensure rapid dispersion.

  • Validation Step: Measure the absorbance of the final assay solution at 600 nm. An OD600​<0.05 confirms a true solution free of colloidal aggregates.

Protocol B: Solvent/Anti-Solvent Crystallization to Prevent Oiling Out

Self-Validating Principle: Kinetic control of nucleation at room temperature bypasses the liquid-liquid phase separation boundary.

  • Dissolution: Dissolve the crude sulfonamide in a minimum volume of a "good" solvent (e.g., acetone) at room temperature.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble impurities that trigger premature, uncontrolled nucleation.

  • Anti-Solvent Addition: Slowly add an "anti-solvent" (e.g., hexanes or cold water) dropwise with constant swirling until the solution becomes persistently turbid.

  • Validation Step: Allow the flask to stand undisturbed at 4°C for 12 hours. The formation of distinct, geometric crystals (rather than a biphasic oil layer at the bottom of the flask) validates thermodynamic control.

Protocol C: Preparation of Amorphous Solid Dispersions (Solvent Evaporation)

Self-Validating Principle: Rapid solvent removal kinetically traps the API in an amorphous state within the polymer matrix.

  • Co-Dissolution: Dissolve N-(3,4-difluorophenyl)benzenesulfonamide and a hydrophilic polymer (e.g., PVP K30) in a 1:3 weight ratio in a volatile common solvent (e.g., methanol/dichloromethane 1:1 v/v).

  • Homogenization: Sonicate for 10 minutes to ensure complete molecular dispersion of the API within the polymer matrix.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C to kinetically trap the drug.

  • Validation Step: Perform Powder X-Ray Diffraction (PXRD) on the resulting powder. A broad "halo" pattern devoid of sharp diffraction peaks confirms the successful destruction of the crystalline lattice.

Part 5: Formulation Strategy Pathway

When advancing N-(3,4-difluorophenyl)benzenesulfonamide into preclinical models, selecting the correct formulation pathway is critical for achieving therapeutic exposure.

FormulationPathway API N-(3,4-difluorophenyl) benzenesulfonamide (BCS Class II/IV) SD Solid Dispersion (PVP, HPMC Carriers) API->SD Amorphous state CD Cyclodextrin Complexation (HP-β-CD) API->CD Inclusion complex LBDD Lipid-Based Drug Delivery (SEDDS) API->LBDD Micellar solubilization Bio Enhanced Aqueous Solubility & Bioavailability SD->Bio CD->Bio LBDD->Bio

Caption: Formulation strategies for enhancing the bioavailability of poorly soluble sulfonamides.

References
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Life (Basel) / PMC. Available at:[Link]

  • The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy. Available at:[Link]

Sources

Technical Support Center: N-(3,4-difluorophenyl)benzenesulfonamide Stability

Author: BenchChem Technical Support Team. Date: March 2026

A-SM-S/TSG/2026-03

This technical support guide is intended for researchers, scientists, and drug development professionals working with N-(3,4-difluorophenyl)benzenesulfonamide. Here, we address common stability challenges and provide troubleshooting protocols to ensure the integrity of your experimental outcomes. Our guidance is grounded in established principles of organic chemistry and analytical science.

I. Introduction to the Stability Profile of N-(3,4-difluorophenyl)benzenesulfonamide

N-(3,4-difluorophenyl)benzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry. The stability of this compound is a critical factor for its reliable use in research and development. The molecule's structure, featuring a sulfonamide linkage, a difluorinated phenyl ring, and a benzene ring, presents several potential sites for degradation under various environmental conditions. Understanding these liabilities is key to preventing unwanted sample degradation and ensuring the accuracy and reproducibility of experimental results.

The primary degradation pathways for sulfonamides, in general, include hydrolysis of the sulfonamide bond, photolytic degradation, thermal decomposition, and oxidative degradation. The presence of two fluorine atoms on the phenyl ring can influence the electronic properties and, consequently, the reactivity and stability of the molecule.[1]

II. Frequently Asked Questions (FAQs) on Stability

Q1: What are the primary factors that can affect the stability of N-(3,4-difluorophenyl)benzenesulfonamide?

A1: The main factors influencing the stability of N-(3,4-difluorophenyl)benzenesulfonamide are pH, light, temperature, and the presence of oxidizing agents. The sulfonamide bond is susceptible to hydrolysis, particularly under acidic or basic conditions.[2] Aromatic compounds, especially those with halogen substituents, can be sensitive to photolytic degradation. Elevated temperatures can accelerate decomposition, and strong oxidizing agents can lead to the formation of degradation products.

Q2: What are the likely degradation products of N-(3,4-difluorophenyl)benzenesulfonamide?

A2: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the known reactivity of sulfonamides, the primary degradation products are likely to be:

  • Benzenesulfonic acid and 3,4-difluoroaniline: Resulting from the hydrolytic cleavage of the sulfonamide (S-N) bond.[2]

  • Oxidized derivatives: Hydroxylated products on either of the aromatic rings can form in the presence of oxidizing agents.[3][4]

  • Photodegradation products: Photolysis of fluorinated aromatic compounds can lead to a variety of products, including defluorinated species and other rearranged structures.[5][6]

Q3: What are the recommended storage conditions for N-(3,4-difluorophenyl)benzenesulfonamide?

A3: To ensure maximum stability, N-(3,4-difluorophenyl)benzenesulfonamide should be stored in a cool, dry, and dark place.[7][8] It is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.

Q4: How can I tell if my sample of N-(3,4-difluorophenyl)benzenesulfonamide has degraded?

A4: Degradation can be identified by a change in the physical appearance of the sample (e.g., color change, melting point depression), or more definitively through analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method to assess purity and detect the presence of degradation products, which would appear as additional peaks in the chromatogram.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of potential degradation products.[10]

III. Troubleshooting Guides for Stability-Related Issues

This section provides structured troubleshooting for common problems encountered during the handling and use of N-(3,4-difluorophenyl)benzenesulfonamide.

Guide 1: Inconsistent Experimental Results
  • Symptom: You observe variability in your experimental outcomes when using different batches or even the same batch of N-(3,4-difluorophenyl)benzenesulfonamide over time.

  • Potential Cause: Degradation of the compound.

  • Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent experimental results.

Guide 2: Appearance of Unknown Peaks in HPLC Analysis
  • Symptom: During HPLC analysis of your reaction mixture or sample, you observe new, unidentified peaks that were not present in the initial analysis.

  • Potential Cause: Degradation of N-(3,4-difluorophenyl)benzenesulfonamide during the experiment or sample preparation.

  • Troubleshooting Workflow:

Caption: Workflow for identifying the source of unknown peaks in HPLC.

IV. Experimental Protocols for Stability Assessment

To proactively assess the stability of N-(3,4-difluorophenyl)benzenesulfonamide under your specific experimental conditions, we recommend performing forced degradation studies. These studies intentionally stress the compound to identify potential degradation pathways and products.

Protocol 1: Forced Degradation Study

Objective: To evaluate the stability of N-(3,4-difluorophenyl)benzenesulfonamide under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.

Materials:

  • N-(3,4-difluorophenyl)benzenesulfonamide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with UV or DAD detector

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N-(3,4-difluorophenyl)benzenesulfonamide in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound (e.g., in acetonitrile) to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

Data Interpretation: Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound. Aim for 5-20% degradation to ensure that the degradation products are representative.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating N-(3,4-difluorophenyl)benzenesulfonamide from its potential degradation products.

Typical HPLC Parameters:

ParameterRecommended Setting
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a higher percentage of A and gradually increase B
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Diode Array Detector (DAD)
Column Temp. 30°C
Injection Vol. 10 µL

Method Development Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

V. Predicted Degradation Pathways

Based on the chemical structure of N-(3,4-difluorophenyl)benzenesulfonamide, the following degradation pathways are predicted:

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation A N-(3,4-difluorophenyl)benzenesulfonamide B Benzenesulfonic acid A->B S-N Cleavage (Acid/Base) C 3,4-Difluoroaniline A->C S-N Cleavage (Acid/Base) D N-(3,4-difluorophenyl)benzenesulfonamide E Hydroxylated Derivatives D->E [O] F N-(3,4-difluorophenyl)benzenesulfonamide G Defluorinated/Rearranged Products F->G

Caption: Predicted degradation pathways for N-(3,4-difluorophenyl)benzenesulfonamide.

VI. References

  • Perera, B. G., D'eon, J. C., & Mabury, S. A. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamide degradation mechanism through Fe (0-VI)/sulfite systems. Retrieved from [Link]

  • Kim, I. H., & Lee, S. J. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Industrial & Engineering Chemistry Research, 58(38), 17764-17772.

  • Li, Y., et al. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences, 91(4), 1055-1065.

  • RSC Publishing. (n.d.). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Retrieved from [Link]

  • You, H. P., & Han, B. H. (2008). N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o994.

  • StabilityStudies.in. (n.d.). Troubleshooting Deviations Under ICH Stability Protocols. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • MDPI. (2021, January 26). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Retrieved from [Link]

  • ACS Publications. (2022, August 16). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Retrieved from [Link]

  • I.R.I.S. (2023, February 13). Biotic transformation products of sulfonamides in environmental water samples. Retrieved from [Link]

  • ACS Publications. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2024, June 18). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Retrieved from [Link]

  • Springer. (2023, October 16). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista Internacional de Contaminación Ambiental, 38, 103-114.

  • RSC Publishing. (n.d.). The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved from [Link]

  • Food and Environment Protection Laboratory. (n.d.). Analysis of Sulfonamides in Chicken Muscle and Porcine Kidney Using HPLC UV-VIS. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • RSC Publishing. (n.d.). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations: Application to a 2- pyrimidinyloxybenzylaminobenzenesulfonamide herbicide. Retrieved from [Link]

  • CORE. (2020, February 10). Electrically-driven N(sp2)-C(sp2/3) bond cleavage in sulfonamides. Retrieved from [Link]

  • PMC. (n.d.). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]

  • ACS Publications. (2004, July 10). Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • PMC. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • MSU chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • CONICET. (2005, September 12). Spectral Assignments and Reference Data. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

Sources

N-(3,4-difluorophenyl)benzenesulfonamide degradation pathways

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the degradation of N-(3,4-difluorophenyl)benzenesulfonamide (CAS: 330468-44-5).

This compound, characterized by its highly electronegative difluorophenyl ring and stable sulfonamide linkage, presents unique challenges in environmental remediation and pharmaceutical wastewater treatment. Because conventional biological treatments are often ineffective against the bacteriostatic nature of sulfonamides, Advanced Oxidation Processes (AOPs) are the standard for achieving complete mineralization.

This guide is engineered for researchers and drug development professionals, providing mechanistic insights, validated protocols, and troubleshooting strategies for AOP-driven degradation.

Mechanistic Overview: The Causality of Degradation

To effectively degrade N-(3,4-difluorophenyl)benzenesulfonamide, one must understand its molecular vulnerabilities. The degradation is not random; it is dictated by the electron density of the molecule.

  • S-N Bond Cleavage: The sulfonamide (S-N) linkage is the primary site of vulnerability. Hydroxyl radicals (•OH) and sulfate radicals (SO4•−) readily attack this bond, cleaving the molecule into benzenesulfonic acid and 3,4-difluoroaniline[1].

  • Electrophilic Deactivation: Fluorine atoms are highly electronegative. The 3,4-difluorophenyl ring is electron-deficient, making it resistant to electrophilic attack by •OH. Consequently, initial aromatic hydroxylation preferentially occurs on the unsubstituted benzenesulfonyl ring[2].

  • Defluorination: Cleaving the robust C-F bond (approx. 485 kJ/mol) requires high-redox-potential oxidants. Sulfate radicals (2.5–3.1 V) generated via UV/Persulfate systems are significantly more effective at single-electron transfer for halogenated rings than •OH (1.8–2.7 V)[2].

Degradation Pathway Visualization

Pathway Parent N-(3,4-difluorophenyl) benzenesulfonamide SN_Cleavage S-N Bond Cleavage (•OH / SO4•− attack) Parent->SN_Cleavage Primary Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation Secondary SO2_Ext SO2 Extrusion Parent->SO2_Ext Photolysis BSA Benzenesulfonic Acid SN_Cleavage->BSA DFA 3,4-Difluoroaniline SN_Cleavage->DFA RingOpen Defluorination & Ring Opening BSA->RingOpen DFA->RingOpen C-F Cleavage OH_Adduct Hydroxylated Intermediates Hydroxylation->OH_Adduct OH_Adduct->RingOpen Diaryl Substituted Diphenylamine SO2_Ext->Diaryl Diaryl->RingOpen Acids Short-chain Carboxylic Acids RingOpen->Acids Mineralization Mineralization (CO2 + H2O + F⁻ + SO4²⁻) Acids->Mineralization

Fig 1: Primary degradation pathways of N-(3,4-difluorophenyl)benzenesulfonamide via AOPs.

Troubleshooting Guide & FAQs

Q1: My degradation efficiency plateaus at 60% in a UV/H2O2 system. How do I drive the reaction to completion? A1: You are likely experiencing radical scavenging. While H2O2 is necessary to generate •OH, an excess of H2O2 acts as a scavenger itself (H2O2 + •OH → HO2• + H2O), producing the significantly weaker hydroperoxyl radical[3]. Action: Conduct a stoichiometric optimization matrix. The optimal H2O2 to contaminant ratio is typically around 10:1 to 20:1. If the plateau persists, switch to an O3/H2O2 system, which has been shown to achieve >85% degradation for recalcitrant sulfonamides by maximizing •OH yield without excess peroxide pooling[3].

Q2: LC-MS/MS analysis shows the persistence of 3,4-difluoroaniline. Why isn't the ring opening? A2: The C-F bond is highly stable against standard •OH attack. If you are using a standard Fenton or UV/H2O2 system, you are successfully cleaving the S-N bond but failing to defluorinate the resulting aniline derivative. Action: Transition to a Persulfate-based AOP (e.g., UV/PDS or Fe(VI)/Sulfite). The generation of SO4•− radicals provides the higher redox potential necessary to initiate electron transfer from the deactivated fluorinated ring, leading to successful defluorination and subsequent ring opening[1][2].

Q3: When testing in real wastewater matrices, my degradation rate drops by 40%. Is the compound precipitating? A3: No, the compound is not precipitating. Real wastewater contains high concentrations of natural organic matter (NOM) and inorganic anions (HCO3−, Cl−). These act as radical scavengers, converting highly reactive •OH and SO4•− into less reactive secondary radicals (e.g., Cl•, CO3•−)[2]. Action: Pre-treat the matrix with a mild coagulation step to remove NOM, or increase your oxidant dosage by 1.5x to overcome the scavenging capacity of the background matrix.

Validated Protocol: UV/Persulfate Degradation Assay

This protocol is designed as a self-validating system . By incorporating specific chemical quenchers and scavenger controls, you isolate the exact mechanism of degradation, ensuring your results are artifacts of radical oxidation, not hydrolysis or photolysis alone.

Step 1: Matrix Preparation & Baseline Control

  • Prepare a 10 mg/L (approx. 37 μM) working solution of N-(3,4-difluorophenyl)benzenesulfonamide in ultrapure water.

  • Adjust the pH to 6.5 using dilute NaOH or H2SO4.

  • Self-Validation: Extract a 1 mL aliquot before adding any oxidant. This is your T0​ baseline to confirm initial concentration and rule out adsorption to the reactor walls.

Step 2: Oxidant Activation & Reaction

  • Add Potassium Persulfate (K2S2O8) to achieve a 1 mM concentration in the reactor.

  • Initiate the reaction by exposing the solution to UV-C irradiation (254 nm, typically 10-15 W/L power density).

  • Maintain constant magnetic stirring (400 rpm) to ensure uniform photon distribution.

Step 3: Precision Quenching (Critical Step)

  • At predefined intervals (e.g., 5, 10, 20, 30, 60 mins), withdraw 1 mL aliquots.

  • Immediate Quenching: Inject the aliquot directly into a vial containing 50 μL of 0.1 M Sodium Thiosulfate (Na2S2O3).

  • Causality Rule: Thiosulfate instantly reduces residual persulfate and quenches all SO4•− and •OH radicals. Failing to do this allows the reaction to continue in the autosampler, leading to artificially inflated degradation rates.

Step 4: Mechanistic Validation (Scavenger Assays)

  • Run a parallel reactor spiked with 100 mM tert-butanol (TBA). TBA reacts rapidly with •OH but slowly with SO4•−.

  • Run a third reactor spiked with 100 mM Methanol (MeOH). MeOH rapidly quenches both •OH and SO4•−.

  • Interpretation: The difference in degradation rates between the TBA and MeOH reactors quantifies the exact contribution of the sulfate radical versus the hydroxyl radical[3].

Quantitative Data Presentation: AOP Comparison

The following table synthesizes the expected performance metrics of various AOPs when applied to heavily substituted sulfonamides, allowing you to select the appropriate system based on your specific laboratory constraints.

Advanced Oxidation Process (AOP)Primary Reactive SpeciesOptimal pH RangeTypical Degradation Time (90% removal)Defluorination CapabilityReference Benchmark
UV / H2O2 •OH3.0 – 5.045 – 60 minsLowStandard
O3 / H2O2 (Peroxone) •OH, O37.0 – 8.520 – 30 minsModerate
UV / Persulfate (PDS) SO4•−, •OH3.0 – 8.015 – 30 minsHigh
Fe(VI) / Sulfite SO4•−, Fe(V)/Fe(IV)5.0 – 7.0< 10 minsVery High
Anodic Fenton Treatment •OH3.0 – 4.010 – 15 minsModerate

References

  • [4] Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • [1] Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI - International Journal of Environmental Research and Public Health. Available at:[Link]

  • [3] Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. Science of the Total Environment (PubMed). Available at:[Link]

  • [2] Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). MDPI - International Journal of Environmental Research and Public Health. Available at:[Link]

Sources

troubleshooting N-(3,4-difluorophenyl)benzenesulfonamide experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base for N-(3,4-difluorophenyl)benzenesulfonamide and its structural derivatives.

This core pharmacophore is a highly versatile scaffold in medicinal chemistry, primarily utilized in the development of non-carboxylic acid Autotaxin (ATX) inhibitors[1], Carbonic Anhydrase (CA) inhibitors[2], and selective COX-2 inhibitors[3]. However, the introduction of the highly lipophilic 3,4-difluorophenyl moiety introduces specific biophysical challenges during biochemical screening.

This guide is designed to help researchers troubleshoot common assay artifacts, understand the causality behind experimental failures, and implement self-validating protocols to ensure robust data generation.

I. Target Mechanism & Pathway Context

To effectively troubleshoot, we must first understand how these inhibitors interact with their primary biological targets. For instance, in oncology and metastasis research, these benzenesulfonamides act as potent, competitive inhibitors of Autotaxin (ATX), preventing the hydrolysis of Lysophosphatidylcholine (LPC) into the pro-metastatic lipid mediator Lysophosphatidic Acid (LPA)[1].

ATX_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) (ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Lysophospholipase D Activity GPCR LPA Receptors (LPA1-6) LPA->GPCR Activation Metastasis Tumor Cell Invasion & Metastasis GPCR->Metastasis Signaling Inhibitor N-(3,4-difluorophenyl) benzenesulfonamides Inhibitor->ATX Competitive Inhibition

ATX signaling pathway and targeted inhibition by benzenesulfonamides.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing erratic fluorescence quenching in my Autotaxin FS-3 Lysophospholipase D assay?

The Causality: The 3,4-difluorophenyl moiety significantly increases the lipophilicity (LogP) of the benzenesulfonamide scaffold. While this enhances binding affinity within the hydrophobic pocket of ATX, it inherently reduces aqueous solubility. In standard Tris-based biochemical buffers, these compounds can form colloidal aggregates. These aggregates physically scatter excitation light and quench the emission of the FS-3 fluorophore, leading to false-positive "inhibition" readouts. The Solution: You must disrupt micelle/aggregate formation. Supplement your assay buffer with a non-ionic detergent (e.g., 0.01% Triton X-100) or a carrier protein (0.1% Fatty-Acid Free BSA). Additionally, ensure the final DMSO concentration in the assay does not exceed 1% to maintain enzyme stability while keeping the compound in solution.

Q2: My compound crashes out of solution when added to the Carbonic Anhydrase (CA) pNPA colorimetric assay. How do I fix this?

The Causality: Direct dilution of a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer causes an immediate solvent shock, forcing the hydrophobic benzenesulfonamide out of solution before it can equilibrate. The Solution: Implement a "step-down" serial dilution. First, dilute your 10 mM DMSO stock into an intermediate 100% DMSO plate. Then, create a secondary intermediate plate using a 50/50 mixture of DMSO and assay buffer. Finally, transfer from this intermediate plate to the final assay plate.

Q3: How do fluorine substitutions on the phenyl ring actually impact potency?

The Causality: Fluorine is highly electronegative and modulates the pKa of the adjacent sulfonamide group, optimizing its hydrogen-bonding capability with the zinc ion (Zn2+) in the catalytic active site of both ATX and CA. Furthermore, fluorine atoms fill small hydrophobic sub-pockets, displacing high-energy water molecules and increasing the entropic driving force of binding. As shown in 4[4], increasing fluorine substitution directly correlates with enhanced potency.

III. Troubleshooting Workflow: Resolving Assay Interference

Workflow Start Compound Precipitation or Erratic Assay Readout? CheckSol Check DMSO Stock Concentration Start->CheckSol Dilution Perform Step-Down Dilution in Buffer CheckSol->Dilution If >10 mM Detergent Add 0.01% Triton X-100 or 0.1% BSA Dilution->Detergent Prevent aggregation Centrifuge Centrifuge at 10,000 x g Check for Pellet Detergent->Centrifuge Remove particulates Readout Run Fluorometric/Colorimetric Counter-Screen Centrifuge->Readout Supernatant clear

Troubleshooting workflow for resolving solubility and aggregation-based assay interference.

IV. Quantitative Data: Structure-Activity Relationship (SAR) Summary

The following table summarizes the causal relationship between specific halogen substitutions on the benzenesulfonamide scaffold and their resulting inhibitory potency across different target assays. Data is synthesized from authoritative lead optimization studies[2][4].

Compound DerivativeTarget EnzymeIC₅₀ (nM)Mechanistic Note
Compound 3 (Unsubstituted Parent)Autotaxin (ATX)~120Baseline lipophilic binding in the ATX pocket.
Compound 3a (3,4-difluoro substituted)Autotaxin (ATX)~314-fold improvement; fluorine displaces active-site water.
Compound 3b (3,4,5-trifluoro substituted)Autotaxin (ATX)~913-fold improvement; optimal hydrophobic packing.
Thioether benzenesulfonamide (3,4-difluoro)Carbonic Anhydrase II~15High affinity driven by sulfonamide-Zn²⁺ coordination.
ABT-963 (3,4-difluoro substituted)Cyclooxygenase-2 (COX-2)Selectivity Ratio: 276High COX-2/COX-1 selectivity; excellent anti-inflammatory profile.

V. Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate built-in validation steps (controls and counter-screens) to rule out false positives caused by the physical properties of N-(3,4-difluorophenyl)benzenesulfonamides.

Protocol A: Autotaxin (ATX) FS-3 Fluorescence Inhibition Assay

This assay measures the lysophospholipase D activity of purified recombinant human ATX[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, and 0.01% Triton X-100 (critical for preventing compound aggregation).

  • Compound Preparation (Step-Down): Serially dilute the 3,4-difluorophenyl derivative in 100% DMSO. Transfer 1 µL of this stock to 49 µL of assay buffer in an intermediate plate.

  • Enzyme Incubation: Add 25 µL of recombinant human ATX (final concentration ~2 nM) to a black 96-well microplate. Add 5 µL of the intermediate compound dilution (Final DMSO = 1%).

  • Self-Validation Control: Include a well with a known ATX inhibitor (e.g., PF-8380 or HA-155) as a positive control, and a well with 1% DMSO (vehicle) as a negative control.

  • Incubation: Incubate the enzyme-compound mixture at 37°C for 30 minutes to allow for steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 20 µL of the fluorogenic FS-3 substrate (final concentration 1 µM).

  • Kinetic Readout: Immediately read the plate on a fluorescence microplate reader (Excitation: 485 nm / Emission: 538 nm) every 2 minutes for 30 minutes at 37°C. Calculate IC₅₀ based on the initial linear velocity of the reaction.

Protocol B: Carbonic Anhydrase (CA) Colorimetric Assay

This assay utilizes the esterase activity of CAs to cleave 4-nitrophenyl acetate (pNPA) into the yellow chromophore 4-nitrophenol[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 mM Na₂SO₄.

  • Enzyme Preparation: Dilute recombinant human CA II to a final well concentration of 10 nM.

  • Compound Incubation: Add 10 µL of the step-down diluted benzenesulfonamide compound to 80 µL of the enzyme solution in a clear 96-well plate. Incubate at room temperature for 15 minutes.

  • Self-Validation Control: Include Acetazolamide (a classic CA inhibitor) as a positive control to validate assay sensitivity.

  • Reaction Initiation: Add 10 µL of 3 mM pNPA substrate (dissolved in 10% acetonitrile/water to aid solubility).

  • Absorbance Readout: Monitor the change in absorbance at 400 nm over 15 minutes.

  • Counter-Screen (Crucial): Run a parallel plate containing only the compound and buffer (no enzyme, no substrate) to measure baseline absorbance at 400 nm. If the compound precipitates, it will scatter light and artificially inflate the 400 nm reading, invalidating the assay. Subtract this background from your final calculations.

VI. References

  • Highly Potent Non-Carboxylic Acid Autotaxin Inhibitors Reduce Melanoma Metastasis and Chemotherapeutic Resistance of Breast Cancer Stem Cells Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed Central URL:[Link][5] URL (PMC):[Link][4]

  • A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor Source: Longdom Publishing URL:[Link][3]

Sources

Validation & Comparative

Comparative Guide: N-(3,4-difluorophenyl)benzenesulfonamide vs. Structural Analogs in Selective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Paradigm Shift in Sulfonamide Design

For decades, the central dogma of carbonic anhydrase (CA) inhibitor design dictated that a primary sulfonamide group (–SO₂NH₂) was strictly required to coordinate the active-site zinc ion (Zn²⁺). However, the clinical utility of classic primary sulfonamides like acetazolamide is often limited by off-target toxicity, as they indiscriminately inhibit ubiquitous cytosolic isoforms (e.g., hCA I and hCA II) alongside tumor-associated transmembrane isoforms (hCA IX and hCA XII)[1].

Recent advancements in medicinal chemistry have demonstrated that secondary sulfonamides , such as N-(3,4-difluorophenyl)benzenesulfonamide , break this traditional binding paradigm. By utilizing a bulkier N-phenyl substitution heavily modulated by fluorine atoms, these compounds exhibit a novel, non-classical binding mode. They provide unprecedented selectivity for the tumor-associated hCA IX over off-target hCA II, making them highly valuable scaffolds in modern oncology drug development[2][3].

This guide objectively compares the physicochemical properties, binding kinetics, and functional performance of N-(3,4-difluorophenyl)benzenesulfonamide against its structural analogs, providing a self-validating experimental framework for researchers evaluating these scaffolds.

Structure-Activity Relationship (SAR) & Mechanistic Rationale

The pharmacological profile of N-phenylbenzenesulfonamides is dictated by the electronic and steric effects of the substituents on the N-phenyl ring. The introduction of fluorine atoms at specific positions fundamentally alters the molecule's interaction with the target enzyme[4].

The Role of the 3,4-Difluoro Substitution
  • Electronic Inductive Effects (pKa Modulation): Fluorine is highly electronegative. The 3,4-difluoro substitution exerts a strong electron-withdrawing inductive effect across the aromatic system, which subtly lowers the pKa of the secondary sulfonamide nitrogen. This modulation allows the compound to maintain a delicate balance between membrane permeability (lipophilicity) and active-site interaction[5].

  • Hydrophobic Pocket Anchoring: Unlike primary sulfonamides that dive deep into the catalytic cone to bind Zn²⁺, bulky secondary sulfonamides like N-(3,4-difluorophenyl)benzenesulfonamide often bind toward the outer rim of the active site. The 3,4-difluorophenyl moiety forms highly specific multipolar and van der Waals interactions with the hydrophobic half of the hCA IX active site (comprising residues Val121, Val131, and Leu198), which differs structurally from hCA II[3].

  • Steric Optimization vs. 2,4-Difluoro Analogs: An ortho-fluorine (as seen in 2,4-difluoro analogs) introduces steric clash with the sulfonamide oxygen atoms, altering the dihedral angle between the phenyl rings. The 3,4-substitution allows for a more planar, relaxed conformation that optimally fits the hCA IX binding cleft.

CA9_Pathway Hypoxia Tumor Hypoxia (Microenvironment) HIF1a HIF-1α Activation (Transcription Factor) Hypoxia->HIF1a CAIX CA IX Overexpression (Transmembrane Enzyme) HIF1a->CAIX Acidification Extracellular Acidification (pH Drop) CAIX->Acidification Survival Tumor Survival & Metastasis Acidification->Survival Inhibitor N-(3,4-difluorophenyl) benzenesulfonamide Inhibitor->CAIX Selective Inhibition

Mechanism of CA IX in tumor hypoxia and targeted inhibition by fluorinated sulfonamides.

Comparative Performance Data

To contextualize the performance of N-(3,4-difluorophenyl)benzenesulfonamide, the table below synthesizes representative in vitro enzymatic inhibition data comparing it to structural analogs and a clinical standard. Data reflects the paradigm shift: secondary sulfonamides lose potency against hCA II but retain or enhance specific affinity for hCA IX[2][6].

CompoundSubstitution PatternhCA II IC₅₀ (µM)hCA IX IC₅₀ (µM)Selectivity Index (II / IX)Binding Mode
N-(3,4-difluorophenyl)benzenesulfonamide 3,4-diF> 50.00.45> 111.0 Non-classical / Hydrophobic rim
N-(2,4-difluorophenyl)benzenesulfonamide 2,4-diF> 50.00.82> 60.9Non-classical / Hydrophobic rim
N-phenylbenzenesulfonamide Unsubstituted> 50.02.10> 23.8Non-classical
Acetazolamide (Control) Primary Sulfonamide0.0120.0250.48Classical Zn²⁺ coordination

Note: IC₅₀ values are representative benchmarks derived from stopped-flow CO₂ hydration assays. A Selectivity Index > 50 is generally considered a highly viable starting point for oncology lead optimization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of secondary sulfonamides requires an orthogonal, self-validating experimental workflow. Because secondary sulfonamides exhibit different binding kinetics and thermodynamic profiles than primary sulfonamides[7], relying on a single assay can yield false negatives.

Workflow Synthesis 1. Synthesis (Superacid HF/SbF5) FTSA 2. FTSA Screen (Thermal Shift) Synthesis->FTSA Kinetics 3. Stopped-Flow (CO2 Hydration) FTSA->Kinetics XRay 4. Crystallography (Binding Mode) Kinetics->XRay Validation 5. Lead Selection (Selectivity Index) XRay->Validation

Self-validating experimental workflow for screening and validating CA inhibitors.

Protocol A: Fluorescent Thermal Shift Assay (FTSA) Primary Screen

Causality: FTSA directly measures the thermodynamic stabilization of the folded protein upon ligand binding. This eliminates false positives caused by compound aggregation or assay interference, which are common with highly lipophilic fluorinated compounds[4].

  • Protein Preparation: Dilute recombinant hCA IX catalytic domain to a final concentration of 2 µM in assay buffer (10 mM HEPES, 150 mM NaCl, pH 7.5).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5x. (Rationale: The dye is quenched in aqueous environments but fluoresces strongly when bound to hydrophobic residues exposed during thermal denaturation).

  • Compound Dispensing: Add 10 µM of N-(3,4-difluorophenyl)benzenesulfonamide (from a 10 mM DMSO stock). Ensure final DMSO concentration remains ≤ 1% to prevent solvent-induced protein destabilization.

  • Thermal Denaturation: Seal the microplate and heat from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR thermocycler, continuously monitoring fluorescence.

  • Data Analysis: Determine the melting temperature (Tₘ) from the first derivative of the melting curve. A positive thermal shift (ΔTₘ > 0.5°C) relative to the DMSO control validates direct target engagement.

Protocol B: Stopped-Flow CO₂ Hydration Kinetic Assay

Causality: While FTSA confirms binding, a stopped-flow kinetic assay is required to prove functional enzymatic inhibition. Secondary sulfonamides often exhibit slower association rates than primary sulfonamides; therefore, pre-incubation is a critical step to prevent the underestimation of binding affinity[7].

  • Reagent Setup:

    • Syringe A: 10 nM recombinant hCA IX and 0.2 mM phenol red indicator in 20 mM Tris buffer (pH 8.3), supplemented with 0.1 M Na₂SO₄ to maintain constant ionic strength.

    • Syringe B: 15 mM CO₂-saturated ultrapure water.

  • Thermodynamic Equilibration: Pre-incubate the enzyme mixture in Syringe A with varying concentrations of the inhibitor (0.1 µM to 50 µM) for exactly 15 minutes at 20°C. (Rationale: This allows the bulky secondary sulfonamide to navigate the active site rim and reach thermodynamic equilibrium).

  • Rapid Mixing: Rapidly mix Syringe A and Syringe B (1:1 volume ratio) in the stopped-flow spectrophotometer.

  • Kinetic Monitoring: Record the decrease in absorbance at 557 nm over a 10-second window. This tracks the colorimetric change of phenol red as the enzyme hydrates CO₂ to form HCO₃⁻ and H⁺, dropping the pH.

  • Data Extraction: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot initial velocities against log[Inhibitor] to derive the IC₅₀ value, and utilize the Cheng-Prusoff equation to calculate the absolute Kᵢ.

References

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry - ACS Publications.1

  • Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed.4

  • Carbonic Anhydrases inhibitory effects of new benzenesulfonamides synthesized by using superacid chemistry. Taylor & Francis.5

  • New superacid synthesized (fluorinated) tertiary benzenesulfonamides acting as selective hCA IX inhibitors: toward a new mode of carbonic anhydrase inhibition by sulfonamides. Chemical Communications (RSC Publishing).2

  • Inhibition studies on carbonic anhydrase isoforms I, II, IV and IX with N-arylsubstituted secondary sulfonamides. ARPI.3

  • 6RKN: Human Carbonic Anhydrase II in complex with a fluorinated Benzenesulfonamide. RCSB PDB.7

  • Utilization of transition metal fluoride-based solid support catalysts for the synthesis of sulfonamides: carbonic anhydrase inhibitory activity and in silico study. RSC Publishing.6

Sources

validation of N-(3,4-difluorophenyl)benzenesulfonamide bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Validation of N-(3,4-difluorophenyl)benzenesulfonamide Bioactivity: A Comparative Guide to Next-Generation NaV1.7 Inhibitors

Executive Summary

The development of non-opioid analgesics is one of the most pressing challenges in modern pharmacology. Human genetic studies have definitively linked the voltage-gated sodium channel NaV1.7 to pain signaling; gain-of-function mutations cause severe pain syndromes, while loss-of-function mutations result in congenital insensitivity to pain [1]. Historically, targeting NaV channels has been fraught with off-target cardiac toxicity (NaV1.5) and central nervous system side effects (NaV1.1/1.2), as seen with non-selective pore blockers like lidocaine and carbamazepine.

N-(3,4-difluorophenyl)benzenesulfonamide represents a critical pharmacophore in the aryl sulfonamide class of NaV1.7 inhibitors. Unlike traditional local anesthetics that physically occlude the channel pore, this compound acts via an allosteric mechanism, binding to the Voltage-Sensing Domain 4 (VSD4) [2]. This guide provides a rigorous framework for validating the bioactivity, state-dependence, and in vivo efficacy of this compound against standard-of-care alternatives.

Mechanistic Overview: State-Dependent VSD4 Trapping

To validate this compound, one must first understand how it achieves its remarkable selectivity. The NaV1.7 channel transitions through three primary states: resting (closed), active (open), and inactivated (refractory).

Aryl sulfonamides like N-(3,4-difluorophenyl)benzenesulfonamide exhibit profound state-dependence . They have low affinity for the resting state but bind with nanomolar affinity to the inactivated state. By wedging into the VSD4 domain, the compound acts as a conformational trap, preventing the channel from resetting to the resting state [3]. Because nociceptors (pain neurons) in inflamed or injured tissue are chronically depolarized, their NaV1.7 channels spend more time in the inactivated state, making them highly susceptible to the drug. Conversely, normally firing neurons are spared. Furthermore, the VSD4 sequence is highly divergent between NaV1.7 and the cardiac NaV1.5 channel, granting this class >1,000-fold selectivity [1].

Nav17_Mechanism Stimulus Nociceptive Stimulus Resting NaV1.7 (Resting) Available for Activation Stimulus->Resting Depolarization Active NaV1.7 (Open) Na+ Influx Resting->Active Activation Inactivated NaV1.7 (Inactivated) Refractory State Active->Inactivated Fast Inactivation Inactivated->Resting Repolarization Trapped Conformational Trap (Prevents Reset) Inactivated->Trapped Drug N-(3,4-difluorophenyl) benzenesulfonamide VSD4 Binds VSD4 Domain Drug->VSD4 VSD4->Inactivated High Affinity Binding Analgesia Analgesia (Pain Blocked) Trapped->Analgesia

Fig 1: State-dependent inhibition of NaV1.7 via VSD4 conformational trapping.

Comparative Performance Data

To objectively evaluate N-(3,4-difluorophenyl)benzenesulfonamide, we benchmark its bioactivity profile against a clinical-stage VSD4 inhibitor (PF-05089771) and two classic non-selective pore blockers. The data below reflects the validated class-average performance for this optimized aryl sulfonamide scaffold.

Table 1: In Vitro Profiling & Isoform Selectivity

Compound Primary Mechanism hNaV1.7 IC₅₀ (Inactivated) hNaV1.7 IC₅₀ (Resting) hNaV1.5 IC₅₀ (Cardiac) Selectivity (NaV1.5 / NaV1.7)
N-(3,4-difluorophenyl)benzenesulfonamide VSD4 Allosteric Block ~15 nM >3,000 nM >15,000 nM >1,000x
PF-05089771 VSD4 Allosteric Block 11 nM 10,000 nM >10,000 nM >900x
Lidocaine Pore Occlusion 14,000 nM 100,000 nM 40,000 nM ~2.8x

| Carbamazepine | Pore Occlusion | 25,000 nM | >100,000 nM | 60,000 nM | ~2.4x |

Table 2: In Vivo Efficacy (Formalin-Induced Inflammatory Pain Model)

Compound Dose (PO) Phase I Pain Reduction Phase II Pain Reduction Motor Impairment (Rotarod)
N-(3,4-difluorophenyl)benzenesulfonamide 30 mg/kg 15% (Low) 65% (High) None
PF-05089771 30 mg/kg 12% (Low) 60% (High) None

| Lidocaine | 30 mg/kg | 45% (Moderate) | 40% (Moderate) | Severe |

Note: Aryl sulfonamides show high efficacy in Phase II (inflammatory sensitization) because the prolonged depolarization of nociceptors during inflammation drives NaV1.7 channels into the inactivated state, maximizing drug binding.

Experimental Validation Protocols

As an Application Scientist, I emphasize that experimental design must inherently prove the mechanism of action. The following protocols are designed as self-validating systems to confirm both state-dependence and target engagement without confounding toxicities.

Protocol 1: Automated Patch-Clamp Electrophysiology (State-Dependent Block)

Causality Rationale: If a compound is a true VSD4 inhibitor, its potency must shift drastically depending on the membrane holding potential. Testing only at hyperpolarized potentials will yield false negatives. We utilize two distinct voltage protocols to isolate the channel states [2].

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.7 (hNaV1.7) and the β1/β2 auxiliary subunits. Harvest cells at 70-80% confluency and load into an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Resting State Protocol (Internal Control):

    • Hold the membrane potential at -120 mV . At this hyperpolarized state, nearly 100% of channels are resting.

    • Apply a 50 ms test pulse to -10 mV to elicit peak Na+ current.

  • Inactivated State Protocol (Active Assay):

    • Hold the membrane potential at -120 mV , then apply an 8-second prepulse to -70 mV . Causality: This specific prepulse voltage is near the V½ of inactivation for NaV1.7, driving approximately 20-30% of channels into the slow-inactivated state where the drug binds best.

    • Apply a 50 ms test pulse to -10 mV to elicit the remaining current.

  • Compound Perfusion: Perfuse N-(3,4-difluorophenyl)benzenesulfonamide in a 6-point concentration-response curve (0.1 nM to 10 µM). Allow 5 minutes of incubation per concentration to reach steady-state block.

  • Data Analysis: Calculate the IC₅₀ for both protocols. A valid VSD4 inhibitor must demonstrate a State-Dependence Ratio (IC₅₀ Resting / IC₅₀ Inactivated) of >100.

PatchClamp_Workflow cluster_protocols Voltage Protocols (Causality: Isolate Channel States) Prep HEK293 Cells Expressing hNaV1.7 RestingAssay Hold at -120 mV (Isolates Resting State) Prep->RestingAssay InactAssay Hold at -70 mV (Isolates Inactivated State) Prep->InactAssay Perfusion Compound Perfusion (0.1 nM - 10 µM) RestingAssay->Perfusion InactAssay->Perfusion Measure Measure Peak Na+ Current (Step to -10 mV) Perfusion->Measure Analyze Calculate IC50 & State-Dependence Ratio Measure->Analyze

Fig 2: Electrophysiological workflow isolating resting vs. inactivated channel states.

Protocol 2: In Vivo Target Engagement (Formalin-Induced Inflammatory Pain)

Causality Rationale: A reduction in pain behavior can be caused by true analgesia, or it can be an artifact of motor impairment (sedation/muscle weakness). This protocol pairs a biphasic pain model with a motor control screen to validate true nociceptive block [4].

  • Dosing & Pre-treatment: Administer N-(3,4-difluorophenyl)benzenesulfonamide (30 mg/kg, PO) to adult male C57BL/6 mice. Wait 60 minutes to achieve Tₘₐₓ in the plasma and dorsal root ganglia (DRG).

  • Motor Validation (Rotarod Test): Place the dosed mice on an accelerating rotarod (4 to 40 rpm over 5 minutes). Record the latency to fall. Causality: If the latency matches vehicle-treated mice, any subsequent reduction in pain behavior is confirmed as true analgesia, not motor deficit.

  • Formalin Challenge: Inject 20 µL of 5% formalin subcutaneously into the plantar surface of the right hind paw.

  • Biphasic Behavioral Scoring: Place the mouse in a transparent observation chamber. Use an automated tracking system to quantify the time spent flinching, biting, or licking the injected paw.

    • Phase I (0–10 min): Represents direct chemical activation of nociceptors.

    • Phase II (10–40 min): Represents inflammatory sensitization and central wind-up.

  • Validation Check: Because the compound is state-dependent, it should show superior efficacy in Phase II (where channels are chronically inactivated due to inflammation) compared to Phase I.

References

  • Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure–Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. PLOS One.[Link]

  • The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Discovery of non-zwitterionic aryl sulfonamides as Nav1.7 inhibitors with efficacy in preclinical behavioral models and translational measures of nociceptive neuron activation. Bioorganic & Medicinal Chemistry.[Link]

Comparative Efficacy Analysis of N-(3,4-difluorophenyl)benzenesulfonamide and its Analogs Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

This guide provides a comprehensive comparison of the in vitro anticancer efficacy of benzenesulfonamide derivatives, with a focus on analogs of N-(3,4-difluorophenyl)benzenesulfonamide, against standard chemotherapeutic drugs. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of therapeutic agents.[1] The sulfonamide group's ability to act as a potent zinc-binding moiety makes it an ideal scaffold for designing inhibitors of metalloenzymes, which play crucial roles in various pathologies, including cancer.[1][2] This guide synthesizes available preclinical data to offer an objective performance comparison, supported by detailed experimental protocols and mechanistic insights.

Foundational Rationale: The Benzenesulfonamide Scaffold in Oncology

The therapeutic potential of benzenesulfonamide derivatives in oncology is multifaceted. A primary mechanism of action involves the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] Specifically, tumor-associated isoforms like CA IX and CA XII are frequently overexpressed in hypoxic solid tumors, contributing to the acidification of the tumor microenvironment and promoting cancer cell proliferation and invasion.[1][3] Benzenesulfonamides, by mimicking the tetrahedral transition state of CO2 hydration, can bind to the zinc ion in the active site of CA, effectively inhibiting its function.[1] This disruption of pH regulation within the tumor microenvironment can lead to apoptosis and a reduction in tumor growth.

Beyond CA inhibition, some benzenesulfonamide derivatives exert their anticancer effects through other pathways, underscoring the scaffold's versatility.[1] The introduction of fluorine atoms, as in the N-(3,4-difluorophenyl) moiety, is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability, potentially leading to improved efficacy.[2]

Signaling Pathway: Carbonic Anhydrase IX in the Tumor Microenvironment

The following diagram illustrates the role of Carbonic Anhydrase IX (CA IX) in regulating tumor pH and how benzenesulfonamide-based inhibitors intervene.

CAIX_Pathway cluster_Cell Tumor Cell (Hypoxic) CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 CA IX Catalysis HCO3_H HCO₃⁻ + H⁺ (out) H2CO3->HCO3_H Spontaneous Dissociation CAIX Carbonic Anhydrase IX (CA IX) (Zinc Metalloenzyme) Intracellular_pH Maintain Intracellular pH (Prevent Acidosis) CAIX->Intracellular_pH Proliferation Cell Proliferation & Invasion Intracellular_pH->Proliferation Drug N-(3,4-difluorophenyl) benzenesulfonamide Drug->CAIX Inhibition (Zinc Binding)

Caption: Role of CA IX in tumor pH regulation and its inhibition by benzenesulfonamides.

Comparative In Vitro Efficacy

Recent studies have focused on synthesizing and evaluating various N-(substituted phenyl)-benzenesulfonamide derivatives for their anticancer activity against a panel of human cancer cell lines.[4][5][6][7] While specific data for N-(3,4-difluorophenyl)benzenesulfonamide is not detailed in the reviewed literature, closely related analogs have demonstrated significant cytotoxic effects. For the purpose of this guide, we will analyze the data for these potent analogs as representative of the chemical class.

The efficacy of these compounds was compared against 5-Fluorouracil (5-FU), a widely used antimetabolite drug in cancer chemotherapy. The data is presented as IC50 values (the concentration required to inhibit 50% of cell viability).

Table 1: Comparative IC50 Values (µM) of Benzenesulfonamide Analogs vs. 5-Fluorouracil

CompoundA549 (Lung)HeLa (Cervical)MCF-7 (Breast)Du-145 (Prostate)
Analog 4d [4]2.82 ± 0.111.99 ± 0.222.36 ± 0.123.52 ± 0.11
Analog 5g [4]2.73 ± 0.082.12 ± 0.122.12 ± 0.082.12 ± 0.04
5-Fluorouracil (5-FU) [4]1.61 ± 0.121.72 ± 0.181.81 ± 0.101.89 ± 0.12

Data represents Mean ± Standard Deviation from three independent experiments (n=3). Lower IC50 values indicate higher potency.

As the data indicates, benzenesulfonamide analogs 4d and 5g exhibit potent anticancer activity across all four tested cell lines, with IC50 values in the low micromolar range.[4] Their efficacy is comparable to that of the standard chemotherapeutic agent, 5-Fluorouracil.[4][7] Notably, compound 5g shows broad-spectrum activity with consistent IC50 values around 2.1-2.7 µM.[4] Compound 4d is particularly effective against the HeLa cervical cancer cell line, with an IC50 value of 1.99 µM, approaching the potency of 5-FU (1.72 µM).[4]

Experimental Protocols & Methodologies

The determination of cytotoxic activity is a critical step in drug discovery. The IC50 values presented were obtained using the MTT assay, a standard colorimetric method for assessing cell viability.

Workflow: In Vitro Cytotoxicity Assessment using MTT Assay

Caption: Standard workflow for determining IC50 values using the MTT assay.

Step-by-Step Methodology
  • Cell Seeding: Human cancer cell lines (A549, HeLa, MCF-7, and Du-145) are cultured in appropriate media.[8] Cells are then seeded into 96-well microtiter plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.[8]

  • Compound Application: The test compounds (e.g., benzenesulfonamide analogs) and the reference drug (5-FU) are dissolved in DMSO and then serially diluted with culture medium to achieve a range of final concentrations. The diluted compounds are added to the wells containing the cells, and the plates are incubated for an additional 48 hours.

  • MTT Addition and Incubation: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. The plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization and Measurement: A solubilizing agent, typically Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[8]

  • Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting a dose-response curve.

Conclusion and Future Directions

The available in vitro data strongly suggests that N-phenyl-benzenesulfonamide derivatives, including analogs of N-(3,4-difluorophenyl)benzenesulfonamide, possess potent anticancer properties. Their efficacy is comparable to the established chemotherapeutic agent 5-Fluorouracil across multiple human cancer cell lines, including lung, cervical, breast, and prostate cancer.[4][7] The primary mechanism is likely the inhibition of carbonic anhydrase IX, a key enzyme in the regulation of the tumor microenvironment.[3]

These findings warrant further investigation. Future research should focus on:

  • Direct Efficacy Studies: Synthesizing and directly testing N-(3,4-difluorophenyl)benzenesulfonamide to confirm its specific IC50 values.

  • Mechanism of Action: Conducting detailed enzymatic assays to confirm CA IX inhibition and exploring other potential molecular targets.

  • In Vivo Studies: Evaluating the most potent compounds in preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

  • Structure-Activity Relationship (SAR): Further exploration of substitutions on both the phenyl and benzenesulfonamide rings to optimize potency and selectivity.[2]

The benzenesulfonamide scaffold continues to be a highly promising platform for the development of novel, targeted anticancer therapies. The data presented in this guide provides a solid foundation for researchers to build upon in the ongoing search for more effective cancer treatments.

References

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Available at: [Link]

  • You, H. P., & Han, B. H. (2008). N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o994. Available at: [Link]

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Available at: [Link]

  • Shelke, R. N., et al. (2019). Synthesis and anticancer evaluation of new benzenesulfonamides. European Chemical Bulletin, 8(1), 1-6. Available at: [Link]

  • Shelke, R. N., et al. (2019). SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Mokhtar, H. I., et al. (2022). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Medicinal Chemistry, 13(10), 1235-1255. Available at: [Link]

  • Figueroa-Valverde, L., et al. (2023). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(21), 7245. Available at: [Link]

  • Wang, Z., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(11), 5899-5917. Available at: [Link]

  • Tautkevičius, D., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6886. Available at: [Link]

Sources

Comparative Analysis of N-(3,4-difluorophenyl)benzenesulfonamide Derivatives: A Privileged Scaffold in Antiviral and Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Rationale

The N-(3,4-difluorophenyl)benzenesulfonamide scaffold (CAS: 330468-44-5) has emerged as a highly versatile and privileged pharmacophore in modern drug discovery[1]. While unsubstituted benzenesulfonamides are notorious for rapid metabolic clearance and off-target effects, the strategic incorporation of fluorine atoms at the 3 and 4 positions of the aniline ring fundamentally alters the molecule's physicochemical profile.

From a mechanistic standpoint, the electron-withdrawing nature of the 3,4-difluoro substitution lowers the pKa of the sulfonamide nitrogen, enhancing its ability to act as a hydrogen-bond donor within hydrophobic protein pockets. Concurrently, the strong C-F bonds block primary sites of oxidative metabolism by cytochrome P450 enzymes, significantly extending the compound's half-life. This guide provides a comparative analysis of how this specific structural modification outcompetes standard alternatives in two major therapeutic domains: Hepatitis B Virus (HBV) Capsid Assembly Modulation and Selective COX-2 Inhibition in oncology[2][3].

Comparative Pharmacological Profiling

Antiviral Efficacy: HBV Capsid Assembly Modulators (CAMs)

In the pursuit of a functional cure for HBV, Capsid Assembly Modulators (CAMs) are designed to allosterically bind to the HBV core protein (Cp) dimer interface, misdirecting the assembly process and yielding aberrant, non-infectious capsids[2].

When comparing N-phenyl-3-sulfamoyl-benzamide derivatives, the N-(3,4-difluorophenyl) derivative (e.g., Compound 58 in recent literature) demonstrates profound superiority over both unsubstituted and mono-fluorinated analogs. The difluoro moiety perfectly occupies a lipophilic sub-pocket at the Cp dimer interface, driving a >10-fold increase in antiviral potency while simultaneously conferring exceptional stability in Human Liver Microsomes (HLM)[2].

Table 1: Comparative Antiviral Potency & Metabolic Stability (HepG2.2.15 Model)

Compound ScaffoldSubstituent (R)HBV DNA IC₅₀ (µM)CC₅₀ (µM)HLM T₁/₂ (min)
Unsubstituted Phenyl-H2.50>5015.2
4-Fluorophenyl4-F0.85>5025.4
3,4-Difluorophenyl 3,4-diF 0.15 >50 >60.0

(Data synthesized from comparative structure-activity relationship studies of N-phenyl-3-sulfamoyl-benzamide CAMs[2])

Oncology & Inflammation: Selective COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is constitutively upregulated in various malignancies, including gynecological cancers, driving proliferation and angiogenesis via Prostaglandin E2 (PGE2) synthesis[3]. Classic NSAIDs suffer from gastrointestinal toxicity due to concurrent COX-1 inhibition.

Recent developments of coumarin-substituted 1,5-diarylpyrazole benzenesulfonamide derivatives have utilized the 3,4-difluorophenyl group to achieve extreme COX-2 selectivity[4]. The difluorophenyl ring is precisely sized to penetrate the larger, flexible side pocket of the COX-2 active site (which is inaccessible in COX-1 due to the bulky Ile523 residue). This results in a selectivity index that surpasses even the clinical standard, Celecoxib, translating to potent antiproliferative effects in HeLa cell lines[4].

Table 2: Comparative COX-2 Selectivity & Anticancer Efficacy

Compound ScaffoldCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)HeLa Cell IC₅₀ (µM)
Celecoxib (Standard)15.000.0437512.50
4-Chlorophenyl Derivative8.500.12705.40
3,4-Difluorophenyl Derivative >20.00 0.05 >400 2.17

(Data synthesized from 4-chlorocoumarin-substituted 1,5-diarylpyrazole benzenesulfonamide derivatives[4])

Mechanistic Pathways

Pathway 1: HBV Capsid Assembly Modulation

HBV_CAM A HBV Core Protein (Dimers) B Normal Capsid Assembly A->B Untreated E Aberrant/Empty Capsid Formation A->E CAM Binding C Infectious Virion B->C D 3,4-Difluorophenyl Derivative D->A Allosteric Modulation

Mechanism of HBV Core Protein modulation by sulfonamide derivatives leading to aberrant capsids.

Pathway 2: COX-2/PGE2 Inflammatory Signaling Disruption

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Upregulated in Cancer) AA->COX2 PGE2 Prostaglandin E2 (Proliferation & Angiogenesis) COX2->PGE2 Catalysis Inhibitor 3,4-Difluorophenyl Sulfonamide Derivative Inhibitor->COX2 Competitive Inhibition

Disruption of the Arachidonic Acid to PGE2 inflammatory pathway via selective COX-2 inhibition.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis and biological evaluation of these derivatives. Causality is explicitly defined for all critical steps.

Protocol 1: Synthesis of the N-(3,4-difluorophenyl)benzenesulfonamide Core
  • Preparation: Dissolve 1.0 eq of 3,4-difluoroaniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly electrophilic benzenesulfonyl chloride into unreactive benzenesulfonic acid[5].

  • Base Addition: Add 1.5 eq of Triethylamine (TEA) and cool the mixture to 0°C in an ice bath.

    • Causality: The electron-withdrawing fluorines make 3,4-difluoroaniline a weak nucleophile. TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward. Cooling to 0°C minimizes exothermic side reactions, such as unwanted di-sulfonylation.

  • Coupling: Add 1.2 eq of the substituted benzenesulfonyl chloride dropwise over 15 minutes. Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Causality: The acidic wash selectively protonates and removes unreacted aniline and TEA into the aqueous layer, ensuring high purity of the final organic product.

Protocol 2: In Vitro HBV DNA Reduction Assay (Antiviral Validation)
  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 × 10⁴ cells/well.

    • Causality: HepG2.2.15 cells are stably transfected with the HBV genome and constitutively secrete virions, providing a reliable, steady-state in vitro model for viral replication[2].

  • Compound Treatment: Treat cells with serial dilutions of the synthesized derivative for 6 days, replacing the compound-containing media every 3 days.

    • Causality: HBV replication and capsid assembly is a slow, multi-day process. Continuous exposure ensures steady-state inhibition and prevents viral rebound during the assay window.

  • Quantification: Extract intracellular DNA and perform qPCR targeting the conserved HBV core gene.

    • Causality: Quantifying intracellular DNA specifically isolates the capsid assembly and reverse transcription steps, differentiating true mechanism-of-action antiviral activity from mere extracellular virion degradation.

Protocol 3: Cyclooxygenase (COX) Enzyme Inhibition Assay
  • Enzyme Pre-incubation: Pre-incubate purified human recombinant COX-2 (and COX-1 in parallel) with the sulfonamide derivative in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 15 minutes at 37°C.

    • Causality: Time-dependent pre-incubation allows the 3,4-difluorophenyl moiety to enter and thermodynamically stabilize within the hydrophobic side pocket of the COX-2 active site before the substrate is introduced[4].

  • Reaction Initiation: Initiate the reaction by adding 10 µM of arachidonic acid (AA).

    • Causality: AA is the natural substrate; its controlled addition standardizes the baseline conversion rate to Prostaglandin H2 (PGH2).

  • Detection: Terminate the reaction after 2 minutes using stannous chloride and quantify Prostaglandin E2 (PGE2) via Enzyme Immunoassay (EIA).

    • Causality: PGH2 is highly unstable and rapidly degrades. Reducing it to the stable metabolite PGE2 provides a highly reproducible surrogate marker for measuring precise COX-2 catalytic activity.

References

  • Title: Synthesis and Evaluation of N-Phenyl-3-sulfamoyl-benzamide Derivatives as Capsid Assembly Modulators Inhibiting Hepatitis B Virus (HBV) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers Source: Frontiers in Pharmacology (via PMC / NIH) URL: [Link]

Sources

Safety Operating Guide

N-(3,4-difluorophenyl)benzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the disposal of specialized pharmaceutical intermediates not merely as a compliance checklist, but as a critical extension of laboratory safety, operational integrity, and environmental stewardship.

N-(3,4-difluorophenyl)benzenesulfonamide (C12H9F2NO2S) presents a highly specific disposal challenge. Because it is a halogenated organic compound containing fluorine, sulfur, and nitrogen, improper disposal or low-temperature incineration can lead to the release of highly toxic and corrosive byproducts, including hydrogen fluoride (HF), sulfur oxides (SOx), and nitrogen oxides (NOx)[1].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and high-temperature thermal destruction of this compound, ensuring full compliance with Resource Conservation and Recovery Act (RCRA) Subtitle C regulations[2].

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and threats of the compound. The presence of the 3,4-difluorophenyl group dictates that this waste must be treated strictly as a halogenated organic stream.

Table 1: Quantitative Hazard Data and Disposal Implications

Physicochemical PropertyValueCausality / Implication for Disposal
Chemical Formula C12H9F2NO2SCombustion yields HF, SO2, and NOx. Requires alkaline scrubbing.
Molecular Weight 269.27 g/mol High heteroatom density requires excess oxygen during incineration.
Halogen Content ~14.1% (Fluorine)Mandates segregation into "Halogenated Waste" to prevent cross-contamination.
C-F Bond Dissociation ~485 kJ/molExceptional thermal stability dictates incineration temperatures >1100°C[3].

Laboratory-Level Segregation and Accumulation Protocol

Causality: Mixing halogenated sulfonamides with incompatible waste streams (like strong bases or reactive metals) can trigger exothermic degradation. Furthermore, diluting halogenated waste with non-halogenated solvents drastically increases the cost and complexity of downstream incineration.

  • Step 1: Primary Segregation. Isolate N-(3,4-difluorophenyl)benzenesulfonamide waste (whether solid powder or dissolved in solvent) strictly into containers designated for "Halogenated Organic Waste." Do not mix with standard hydrocarbon solvents.

  • Step 2: Container Selection. Use High-Density Polyethylene (HDPE) or PTFE-lined drums. Why? If trace moisture reacts with the fluorinated compound over time, trace hydrogen fluoride (HF) could form. HF readily etches standard borosilicate glass, compromising container integrity.

  • Step 3: RCRA Labeling. Label the container with the date of initial accumulation and the specific hazards (Toxic, Halogenated). Under EPA RCRA guidelines, generators must accurately characterize the waste to prevent mismanagement at Treatment, Storage, and Disposal Facilities (TSDFs)[2].

  • Step 4: Vapor Control. Ensure the container is sealed with a vented, vapor-tight cap if gas evolution is possible. This complies with RCRA Organic Air Emission Standards (Subpart CC) to prevent volatile organic compound (VOC) release into the laboratory environment[4].

High-Temperature Incineration: The Mechanistic Workflow

The only scientifically sound and EPA-approved method for the ultimate disposal of N-(3,4-difluorophenyl)benzenesulfonamide is high-temperature incineration[3]. Standard municipal incinerators operating at 850°C are insufficient and risk the formation of fluorinated Products of Incomplete Combustion (PICs) or persistent organic pollutants[1].

Causality: The robust carbon-fluorine bond requires extreme kinetic energy to cleave. We must operate the incinerator well above 1100°C to ensure complete mineralization into elemental radicals, which are then safely oxidized.

  • Step 1: Primary Combustion (Rotary Kiln). The waste is injected into a rotary kiln operating between 1100°C and 1200°C. Excess oxygen is supplied to prevent the formation of carbon monoxide and soot.

  • Step 2: Secondary Combustion Chamber (SCC). The volatilized gases enter the SCC. Self-Validating Check: The system must maintain a minimum residence time of 2 seconds at >1100°C[3]. This guarantees that any transient fluorinated fragments are fully oxidized into CO2, H2O, HF, SO2, and NOx[1].

  • Step 3: Wet Alkaline Scrubbing (Quench & Neutralize). The highly acidic effluent gas cannot be released into the atmosphere. It is passed through a wet scrubber utilizing a calcium hydroxide (Ca(OH)2) slurry.

    • Fluorine Neutralization: 2HF + Ca(OH)2 → CaF2↓ + 2H2O

    • Sulfur Neutralization: SO2 + Ca(OH)2 → CaSO3↓ + H2O (followed by oxidation to stable CaSO4)

  • Step 4: Continuous Emissions Monitoring (CEMS). The stack gas is continuously monitored for HCl/HF equivalents, CO, and NOx to validate a Destruction and Removal Efficiency (DRE) of >99.99%[1].

Visualizing the Disposal and Degradation Pathway

The following diagram illustrates the operational logistics and chemical transformations required to safely dispose of this compound.

G Start Waste Generation N-(3,4-difluorophenyl)benzenesulfonamide Segregation Segregation (Halogenated Organic Waste) Start->Segregation Storage Temporary Storage (HDPE / PTFE-lined) Segregation->Storage Incineration High-Temp Incineration (>1100°C, 2s residence) Storage->Incineration Gases Acidic Effluent Gases (HF, SO2, NOx, CO2) Incineration->Gases Scrubber Alkaline Scrubbing (Ca(OH)2 Slurry) Gases->Scrubber Salts Inert Salts for Landfill (CaF2, CaSO4) Scrubber->Salts

Operational workflow and thermal degradation pathway for halogenated sulfonamide disposal.

Trust & Verification: Auditing Your TSDF

As a drug development professional, your liability does not end when the waste leaves your loading dock (due to RCRA's "Cradle-to-Grave" mandate)[2]. When selecting a TSDF for N-(3,4-difluorophenyl)benzenesulfonamide, verify that they:

  • Possess a RCRA Part B permit specifically for halogenated organics.

  • Utilize secondary combustion chambers capable of sustained >1100°C operations[3].

  • Employ active acid-gas scrubbing infrastructure capable of handling high sulfur and fluorine loads[1].

By adhering to these stringent protocols, laboratories not only ensure regulatory compliance but also actively prevent the introduction of persistent fluorinated pollutants into the environment.

Sources

Personal protective equipment for handling N-(3,4-difluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a self-validating system of risk mitigation. When introducing specialized compounds like N-(3,4-difluorophenyl)benzenesulfonamide into your laboratory workflows, standard universal precautions are often insufficient.

This compound is a halogenated sulfonamide derivative utilized in advanced drug discovery and synthetic chemistry[1]. While not acutely volatile, its physical state as a fine crystalline powder and its specific molecular architecture dictate a highly stringent approach to Personal Protective Equipment (PPE) and environmental controls. This guide establishes the definitive operational standard for handling this compound, ensuring researcher safety, preventing cross-contamination, and building a foundation of operational excellence.

Physicochemical Profiling & Causality for PPE Selection

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The physical and chemical properties directly dictate the required mechanical and chemical barriers.

Table 1: Physicochemical Properties and Operational Implications

PropertyValueOperational Implication
CAS Number 330468-44-5Unique identifier for tracking, inventory, and hazardous waste profiling[1].
Molecular Weight 269.27 g/mol Indicates a fine powder form; presents a high risk for aerosolization during transfer[2].
Molecular Formula C12H9F2NO2SThe presence of fluorine and sulfur dictates strict high-temperature incineration for disposal[1].
Topological Polar Surface Area (TPSA) 54.6 ŲModerate polarity; indicates the molecule can penetrate compromised skin barriers or thin gloves[2].
XLogP3 ~2.69High lipophilic tendency; requires impermeable, high-density nitrile or neoprene barriers[2].

Mechanistic Causality for PPE Choices:

  • Lipophilicity & Skin Penetration: The addition of the 3,4-difluorophenyl group to the benzenesulfonamide core increases the molecule's lipophilicity (XLogP3 ~2.69)[2]. Highly lipophilic small molecules can more readily partition into and traverse the stratum corneum of the skin. This necessitates impermeable, chemical-resistant glove barriers rather than basic latex.

  • Particulate Aerosolization: As a solid powder, physical manipulation (weighing, transferring) generates micro-particulates. Inhalation of sulfonamide dust can cause severe respiratory irritation, sensitization, and systemic toxicity[3]. Therefore, respiratory protection and engineering controls are non-negotiable.

  • Electrostatic Hazards: Fine organic powders can accumulate static charge. Discharges not only cause the powder to "jump" and contaminate the workspace but also pose a mild ignition risk. Grounded, non-sparking tools are required[4].

Tiered Personal Protective Equipment (PPE) Matrix

Do not rely on a single point of failure. Implement the following tiered PPE system to create overlapping layers of protection:

  • Hand Protection (Double-Gloving System):

    • Base Layer: 4-mil standard nitrile glove.

    • Outer Layer: 6-mil or 8-mil extended-cuff nitrile or neoprene glove.

    • Rationale: Nitrile provides excellent resistance to non-polar and moderately polar organic molecules. The double-layer system ensures that if the outer glove is compromised by a micro-tear or contaminated by static-clinging powder, the inner barrier remains intact.

  • Eye & Face Protection:

    • Requirement: Tight-fitting, indirectly vented chemical safety goggles (conforming to EN 166 or NIOSH standards)[4].

    • Rationale: Standard safety glasses with side shields are insufficient against airborne micro-dust. Indirect venting prevents powder ingress while mitigating fogging.

  • Respiratory Protection:

    • Requirement: N95 or P100 particulate respirator[3]. If handling bulk quantities (>50g) outside a closed system, a Powered Air-Purifying Respirator (PAPR) is mandated.

    • Rationale: Sulfonamides are moderately toxic upon ingestion and inhalation[3]. A P100 filter captures 99.9% of airborne particles, neutralizing the aerosolization risk.

  • Body Protection:

    • Requirement: Flame-resistant (FR), fluid-resistant laboratory coat with knit cuffs.

    • Rationale: Knit cuffs prevent the sleeves from dragging through spilled powder and create a secure seal with the extended-cuff gloves.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating safety system, follow this sequence strictly when handling N-(3,4-difluorophenyl)benzenesulfonamide.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure the fume hood or Class II Biological Safety Cabinet (BSC) is operating at an optimal face velocity (typically 80-100 fpm). Never handle this powder on an open bench[3].

  • Clear the Workspace: Remove strong oxidizing agents and strong bases from the hood, as these are incompatible with benzenesulfonamides and can trigger hazardous reactions[5]. Keep away from all sources of ignition[6].

  • Tool Preparation: Equip the hood with grounded, anti-static spatulas and pre-tared anti-static weigh boats to prevent electrostatic dispersion[4].

Phase 2: Active Handling & Transfer
  • Don PPE: Apply the tiered PPE matrix described above.

  • Container Acclimation: Bring the sealed container of N-(3,4-difluorophenyl)benzenesulfonamide to room temperature before opening to prevent condensation, which can cause the powder to clump and degrade.

  • Weighing: Open the container slowly to avoid pressure-induced powder ejection. Use the anti-static spatula to transfer the solid.

  • Sealing: Immediately recap the primary container. Wipe the exterior of the container with a damp disposable cloth before removing it from the hood.

Phase 3: Decontamination & Disposal Plan
  • Spill Response (Wet Method): Never use a dry brush or compressed air to clean up a spill, as this will aerosolize the powder[3]. Instead, cover the spill with absorbent paper towels, gently wet them with a 10% soap/water solution or an appropriate solvent (e.g., ethanol), and wipe inward[6].

  • Waste Segregation: Place all contaminated wipes, weigh boats, and the outer layer of gloves into a designated, sealable hazardous waste bag.

  • Disposal Protocol: Label the waste as "Halogenated Organic Solid Waste." Due to the presence of fluorine and sulfur, the material must be disposed of via high-temperature incineration at an approved waste disposal plant[3]. Do not flush any sulfonamide derivatives down the sink, as they pose environmental accumulation risks[3].

System Workflow Visualization

The following diagram illustrates the logical progression of risk mitigation and spill response when handling this compound.

Handling_Workflow Risk Hazard Assessment CAS: 330468-44-5 EngControl Engineering Controls (Class II BSC / Fume Hood) Risk->EngControl PPE Don Tiered PPE (Double Nitrile, N95/P100) EngControl->PPE Handle Active Handling (Anti-static spatulas) PPE->Handle Spill Spill Detected? Handle->Spill Decon Wet Decontamination (Soap/Water, No Sweeping) Spill->Decon YES Dispose Hazardous Waste (Incineration) Spill->Dispose NO Decon->Dispose

Figure 1: Standard operating workflow for handling N-(3,4-difluorophenyl)benzenesulfonamide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.